E3 Ligase Ligand-linker Conjugate 151
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H40N6O4S |
|---|---|
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[4-(4-formylcyclohexyl)triazol-1-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H40N6O4S/c1-18(2)28(37-15-26(34-35-37)23-7-5-21(16-38)6-8-23)31(41)36-14-25(39)13-27(36)30(40)33-19(3)22-9-11-24(12-10-22)29-20(4)32-17-42-29/h9-12,15-19,21,23,25,27-28,39H,5-8,13-14H2,1-4H3,(H,33,40)/t19-,21?,23?,25+,27-,28-/m0/s1 |
Clave InChI |
FJVJCSZDVSPSSH-TUHUQJCLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 151 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in the design of potent and selective PROTACs is the E3 ligase ligand-linker conjugate, which recruits an E3 ubiquitin ligase to the target protein, initiating its degradation. This technical guide provides a comprehensive overview of a specific conjugate, E3 Ligase Ligand-linker Conjugate 151, and its application in the synthesis of a potent dual degrader of the chromatin remodeling proteins SMARCA2 and SMARCA4. This document details the physicochemical properties of Conjugate 151, the quantitative degradation and anti-proliferative activity of the resulting PROTAC SMARCA2/4 degrader-36, and outlines the general experimental protocols for its synthesis and biological evaluation.
Introduction to PROTAC Technology and the Role of E3 Ligase Ligand-linker Conjugates
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The choice of the E3 ligase ligand and the nature of the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. E3 ligase ligand-linker conjugates are pre-formed building blocks that streamline the synthesis of PROTACs by providing a ready-to-use "warhead" for E3 ligase recruitment, which can then be coupled to a ligand for the target protein.
This compound: Properties and Application
This compound is a specialized chemical entity designed for the efficient synthesis of PROTACs. It incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive handle for conjugation to a target protein ligand.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C31H40N6O4S |
| Molecular Weight | 592.75 g/mol |
| Chemical Structure | A von Hippel-Lindau (VHL) E3 ligase ligand connected to a linker. The exact structure is proprietary but is designed for conjugation. |
Table 1: Physicochemical properties of this compound.
Application in the Synthesis of PROTAC SMARCA2/4 degrader-36
This compound is a crucial intermediate in the synthesis of PROTAC SMARCA2/4 degrader-36.[1] This degrader is a potent, dual-acting molecule that targets two key paralogs of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4. The synthesis involves the conjugation of this compound with a ligand that binds to the bromodomain of SMARCA2 and SMARCA4.
PROTAC SMARCA2/4 degrader-36: A Potent Dual Degrader
PROTAC SMARCA2/4 degrader-36 has demonstrated significant efficacy in the degradation of its target proteins and exhibits potent anti-proliferative effects in cancer cell lines.
Quantitative Degradation and Anti-proliferative Activity
| Parameter | SMARCA2 | SMARCA4 |
| DC50 (nM) | 0.22 | 0.85 |
Table 2: Degradation potency (DC50) of PROTAC SMARCA2/4 degrader-36 in relevant cell lines.
| Cell Line | gIC50 (nM) |
| NCI-H838 | 3.0 |
| Calu-6 | 280 |
Table 3: Anti-proliferative activity (gIC50) of PROTAC SMARCA2/4 degrader-36 in cancer cell lines.
Signaling Pathway and Therapeutic Rationale
The SWI/SNF Complex and the Role of SMARCA2/4
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are two mutually exclusive catalytic ATPase subunits of this complex.
Synthetic Lethality in SMARCA4-mutant Cancers
In a significant subset of human cancers, the SMARCA4 gene is mutated and inactivated. These cancer cells become dependent on the paralogous protein SMARCA2 for their survival. This phenomenon, known as synthetic lethality, provides a therapeutic window for selectively targeting and killing cancer cells with SMARCA4 mutations by inhibiting or degrading SMARCA2.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-mutant cancer.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs like SMARCA2/4 degrader-36. The specific details for the synthesis of this compound and PROTAC SMARCA2/4 degrader-36 are described in Li Z, et al. J Med Chem. 2024 and patent US20230072658A1.
Synthesis of PROTAC SMARCA2/4 degrader-36
The synthesis of PROTAC SMARCA2/4 degrader-36 involves a convergent approach where the this compound is coupled with the SMARCA2/4 ligand.
Caption: General synthetic workflow for PROTAC SMARCA2/4 degrader-36.
General Procedure:
-
Synthesis of this compound: This involves the synthesis of the VHL ligand and its subsequent attachment to a suitable linker containing a reactive functional group (e.g., a carboxylic acid, amine, or alkyne).
-
Synthesis of SMARCA2/4 Ligand: The ligand targeting the bromodomain of SMARCA2/4 is synthesized with a complementary reactive functional group.
-
Coupling Reaction: this compound and the SMARCA2/4 ligand are reacted under appropriate coupling conditions (e.g., amide bond formation, click chemistry) to form the final PROTAC molecule.
-
Purification: The crude product is purified using techniques such as flash chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure PROTAC SMARCA2/4 degrader-36.
-
Characterization: The final product is characterized by analytical techniques such as LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 in cells treated with PROTAC SMARCA2/4 degrader-36.
Caption: Workflow for Western Blot analysis of protein degradation.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H838) and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC SMARCA2/4 degrader-36 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation.
Cell Viability Assay
This protocol is used to determine the anti-proliferative effect of PROTAC SMARCA2/4 degrader-36.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of PROTAC SMARCA2/4 degrader-36.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 value by fitting the data to a dose-response curve.
Conclusion
This compound serves as a valuable and efficient building block for the synthesis of potent PROTACs. Its successful application in the creation of PROTAC SMARCA2/4 degrader-36 highlights the potential of this strategy for developing novel therapeutics, particularly for cancers with specific genetic vulnerabilities such as SMARCA4 mutations. The data presented in this guide underscore the high potency and anti-proliferative activity of this degrader, warranting further investigation and development.
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 151 and its Application in the Synthesis of PROTAC SMARCA2/4 Degrader-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 151, a critical building block in the synthesis of the potent PROTAC SMARCA2/4 degrader-36. This document will delve into the composition, synthesis, and mechanism of action of the resulting degrader, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers in the field of targeted protein degradation.
This compound is a pre-fabricated molecule comprising a ligand for an E3 ubiquitin ligase and a chemical linker. Its primary utility lies in its streamlined application for the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is designed for the synthesis of PROTAC SMARCA2/4 degrader-36, a compound that has demonstrated high efficacy in degrading the SMARCA2 and SMARCA4 proteins, which are key components of the SWI/SNF chromatin remodeling complex and are implicated in various cancers.
Core Components and Synthesis
PROTAC SMARCA2/4 degrader-36 is a heterobifunctional molecule constructed from three key components. This compound provides two of these: the E3 ligase ligand and the linker. The third component is a ligand that specifically binds to the target proteins, SMARCA2 and SMARCA4.
Based on commercially available information, the components of PROTAC SMARCA2/4 degrader-36 (MedChemExpress catalog number HY-170347) are identified as follows:
-
Target Protein Ligand: A specific binder for SMARCA2/4 (identified as HY-170354).
-
Linker: A chemical moiety that connects the two ligands (identified as HY-W895794).
-
E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase (identified as HY-170353).
This compound is understood to be the combined E3 ligase ligand and linker (equivalent to MedChemExpress HY-170356). The final PROTAC is synthesized by conjugating this ligand-linker moiety with the target protein ligand.
Logical Relationship of Components
The following diagram illustrates the modular composition of PROTAC SMARCA2/4 degrader-36.
Mechanism of Action: Targeted Protein Degradation
PROTAC SMARCA2/4 degrader-36 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC acts as a bridge, bringing the target proteins (SMARCA2/4) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
The signaling pathway for this process is depicted below.
Quantitative Data
The efficacy of PROTAC SMARCA2/4 degrader-36 has been quantified in terms of its degradation capability (DC50) and its anti-proliferative activity (gIC50). This data is summarized from the work of Li et al. (2024) and commercial datasheets.
| Parameter | Target/Cell Line | Value (nM) |
| DC50 | SMARCA2 | 0.22 |
| SMARCA4 | 0.85 | |
| gIC50 | NCI-H838 | 3.0 |
| Calu-6 | 280 |
Table 1. In vitro efficacy of PROTAC SMARCA2/4 degrader-36.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the evaluation of PROTAC SMARCA2/4 degrader-36, based on standard practices in the field and inferred from the primary literature.
Synthesis of PROTAC SMARCA2/4 degrader-36
The synthesis of the final PROTAC involves a coupling reaction between the this compound (containing a reactive handle) and the SMARCA2/4 ligand. A generalized protocol is as follows:
-
Dissolution: Dissolve the SMARCA2/4 target protein ligand and this compound in a suitable aprotic solvent (e.g., DMF or DMSO).
-
Coupling Reagents: Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (typically 4-24 hours), monitoring the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude product using reverse-phase preparative HPLC to yield the final PROTAC SMARCA2/4 degrader-36.
-
Characterization: Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 proteins in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., NCI-H838) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of PROTAC SMARCA2/4 degrader-36 for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 values.
-
The general workflow for this experimental procedure is outlined below.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTAC SMARCA2/4 degrader-36. The resulting PROTAC demonstrates potent and selective degradation of SMARCA2 and SMARCA4, highlighting its potential as a therapeutic agent in cancers with dependencies on these proteins. The data and protocols presented in this guide are intended to provide researchers with the necessary information to utilize and further investigate this and similar molecules in the rapidly advancing field of targeted protein degradation.
An In-depth Technical Guide to the Structure of E3 Ligase Ligand-linker Conjugate 151
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, synthesis, and properties of E3 Ligase Ligand-linker Conjugate 151, a crucial intermediate in the development of potent and selective protein degraders. This document is intended for an audience with a strong background in chemistry, pharmacology, and drug discovery.
Introduction
This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. Specifically, Conjugate 151 serves as a precursor for the synthesis of PROTAC SMARCA2/4 degrader-36, a molecule that has demonstrated high efficacy in the targeted degradation of the SMARCA2 and SMARCA4 proteins, which are implicated in certain types of cancer.
This guide will dissect the molecular architecture of Conjugate 151, detailing its constituent E3 ligase ligand and linker components. Furthermore, it will provide an overview of the synthetic route to the final PROTAC degrader and summarize the available quantitative data that underscores its therapeutic potential.
Molecular Structure and Components
This compound is comprised of two key moieties: an E3 ligase ligand and a chemical linker. The specific components are identified as:
-
E3 Ligase Ligand: E3 ligase Ligand 46 (catalog number HY-170353). This molecule is a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand.
-
Linker: A proprietary linker molecule (catalog number HY-W895794).
The precise chemical structures of these components are detailed in the synthesis section of this guide. The conjugation of these two molecules results in a bifunctional entity primed for attachment to a target protein ligand.
Synthesis and Experimental Protocols
The synthesis of PROTAC SMARCA2/4 degrader-36, which incorporates this compound, is detailed in the scientific literature, specifically in the Journal of Medicinal Chemistry publication titled "Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders". The general synthetic strategy involves the coupling of the E3 ligase ligand-linker conjugate with a ligand targeting the protein of interest.
Synthesis of PROTAC SMARCA2/4 degrader-36
The overall synthetic scheme for PROTAC SMARCA2/4 degrader-36 involves the formation of an amide bond between the terminal amine of the linker on this compound and a carboxylic acid functional group on the SMARCA2/4 target protein ligand (HY-170354).
Diagram of the Synthetic Pathway:
Caption: Synthetic route to PROTAC SMARCA2/4 degrader-36.
Experimental Protocol for Amide Coupling (General Procedure):
-
To a solution of the SMARCA2/4 ligand (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, DMF), is added a peptide coupling reagent such as HATU (1.2 equivalents) and a tertiary amine base like diisopropylethylamine (DIPEA, 3 equivalents).
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
This compound (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for several hours to overnight, and its progress is monitored by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired PROTAC SMARCA2/4 degrader-36.
Note: This is a generalized protocol. For exact quantities, reaction times, and purification conditions, please refer to the supplementary information of the cited journal article.
Quantitative Data
The efficacy of the final product, PROTAC SMARCA2/4 degrader-36, has been quantitatively assessed, demonstrating its potent and selective degradation capabilities.
| Compound | Target Protein | DC50 (nM) | Cell Line | gIC50 (nM) |
| PROTAC SMARCA2/4 degrader-36 | SMARCA2 | 0.22 | - | 3.0 (NCI-H838) |
| SMARCA4 | 0.85 | - | 280 (Calu-6) |
Data sourced from MedChemExpress product page for PROTAC SMARCA2/4 degrader-36, referencing Li Z, et al. J Med Chem. 2024.[1]
DC50 : The concentration of the compound that results in 50% degradation of the target protein. gIC50 : The concentration of the compound that causes 50% inhibition of cell growth.
Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The bifunctional nature of PROTAC SMARCA2/4 degrader-36 allows it to simultaneously bind to the target protein (SMARCA2 or SMARCA4) and an E3 ubiquitin ligase (in this case, VHL). This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Diagram of the PROTAC Mechanism of Action:
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound represents a critical, pre-functionalized component for the efficient synthesis of highly potent and selective SMARCA2/4 degraders. Its modular design, combining a well-characterized E3 ligase ligand with a versatile linker, facilitates the rapid assembly of PROTAC molecules for therapeutic development. The quantitative data for the resulting PROTAC SMARCA2/4 degrader-36 highlights the promise of this approach in targeting previously challenging cancer-related proteins. This guide provides a foundational understanding of the structure and utility of Conjugate 151 for researchers in the field of targeted protein degradation.
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 151 and Targeted Protein Degradation of SMARCA2/4
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD co-opts the cell's own protein disposal machinery to eliminate disease-causing proteins entirely. This is primarily achieved through the use of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its removal from the cell.
This guide provides a detailed technical overview of a specific component used in the synthesis of a potent PROTAC, the E3 Ligase Ligand-linker Conjugate 151 , and its application in the targeted degradation of the chromatin remodeling enzymes SMARCA2 and SMARCA4.
This compound: A Key Building Block for a SMARCA2/4 Degrader
This compound , also identified by its MedChemExpress catalog number HY-170356 , is a crucial intermediate for the synthesis of PROTAC SMARCA2/4 degrader-36 (also known as compound 29 in associated literature).[1] This conjugate comprises a specific E3 ligase ligand and a linker, pre-assembled for streamlined synthesis of the final PROTAC molecule.
-
E3 Ligase Ligand (HY-170353): This component of the conjugate is a ligand for an E3 ubiquitin ligase. Based on the structure of the final PROTAC, this ligand is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. VHL is one of the most commonly hijacked E3 ligases in PROTAC design due to its well-characterized binding pocket and its role in the degradation of hypoxia-inducible factors.
-
Linker (derived from comparison): The linker component connects the E3 ligase ligand to the target protein ligand in the final PROTAC. The specific structure of the linker in Conjugate 151 is designed to provide the optimal length and flexibility for the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target proteins SMARCA2/4.
The final PROTAC, PROTAC SMARCA2/4 degrader-36 (HY-170347) , is formed by coupling the this compound with a ligand that targets the bromodomains of SMARCA2 and SMARCA4.
The Target: SMARCA2 and SMARCA4
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. Mutations and dysregulation of SWI/SNF components are implicated in a wide range of cancers. In some cancers with loss-of-function mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival, creating a synthetic lethal vulnerability. Therefore, the targeted degradation of SMARCA2, or the dual degradation of SMARCA2 and SMARCA4, represents a promising therapeutic strategy.
Mechanism of Action: Targeted Degradation of SMARCA2/4
The PROTAC SMARCA2/4 degrader-36, synthesized from this compound, effectuates the degradation of its target proteins through the PROTAC mechanism.
Quantitative Data
The efficacy of PROTAC SMARCA2/4 degrader-36 has been quantified through various in vitro assays. The following table summarizes the key performance metrics.
| Parameter | Target | Value | Cell Line | Reference |
| DC50 | SMARCA2 | 0.22 nM | - | [1] |
| DC50 | SMARCA4 | 0.85 nM | - | [1] |
| gIC50 | Cell Proliferation | 3.0 nM | NCI-H838 | [1] |
| gIC50 | Cell Proliferation | 280 nM | Calu-6 | [1] |
DC50 (Degradation Concentration 50): The concentration of the PROTAC required to degrade 50% of the target protein. gIC50 (Growth Inhibition Concentration 50): The concentration of the PROTAC required to inhibit 50% of cell growth.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize PROTACs like SMARCA2/4 degrader-36.
Western Blot for Protein Degradation
This protocol is used to determine the extent of SMARCA2 and SMARCA4 degradation following treatment with the PROTAC.
Materials:
-
Cancer cell lines (e.g., NCI-H838, Calu-6)
-
Cell culture medium and supplements
-
PROTAC SMARCA2/4 degrader-36
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of PROTAC SMARCA2/4 degrader-36 or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay
This protocol is used to assess the anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
PROTAC SMARCA2/4 degrader-36
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC SMARCA2/4 degrader-36 or DMSO.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the gIC50 value using appropriate software.
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTAC SMARCA2/4 degrader-36, a potent and effective degrader of the chromatin remodelers SMARCA2 and SMARCA4. The targeted degradation of these proteins presents a promising therapeutic strategy for cancers with specific genetic vulnerabilities. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted protein degradation. Further investigation into the in vivo efficacy and safety profile of PROTACs derived from this conjugate will be crucial for their potential clinical translation.
References
An In-depth Technical Guide to the Discovery and Development of SMARCA2/4 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategies, methodologies, and current landscape in the discovery and development of targeted protein degraders for SMARCA2 and SMARCA4, two key components of the SWI/SNF chromatin remodeling complex.
Introduction: The Therapeutic Rationale
The SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its subunits are frequently mutated in various human cancers[1][2][3]. This complex contains one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM)[1][3]. Inactivating mutations in the SMARCA4 gene, found in a significant portion of tumors like non-small cell lung cancer (NSCLC), create a dependency on the paralog protein, SMARCA2, for cell survival[2][4][5][6]. This synthetic lethal relationship makes the selective degradation of SMARCA2 a promising therapeutic strategy for SMARCA4-deficient cancers[2][3][4][6][7].
While small-molecule inhibitors targeting the bromodomains of SMARCA2/4 have been developed, they have not shown anti-proliferative effects, suggesting this domain is not essential for cell survival[8][9][10]. Inhibiting the essential ATPase domain is challenging due to the high intracellular concentrations of ATP[3]. Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, offers an alternative and effective therapeutic modality to eliminate the target protein entirely.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Targeted protein degraders function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a flexible linker connecting them[1][9]. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, which is a crucial step in the degradation process[11][12]. This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for destruction by the 26S proteasome.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthetic lethality: targeting SMARCA2 ATPase in SMARCA4-deficient tumors - a review of patent literature from 2019-30 June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ternary Complex Formation [promega.sg]
- 12. tandfonline.com [tandfonline.com]
E3 Ligase Ligand-linker Conjugate 151: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 151, a crucial building block for the synthesis of PROTAC SMARCA2/4 degrader-36. This document consolidates available data on its supplier, its role in targeted protein degradation, and the biological activity of the resulting PROTAC. It also furnishes detailed, adaptable protocols for key experiments and visual representations of the underlying scientific processes.
Supplier and Availability
Currently, this compound is available from the following supplier:
| Supplier | Product Name | Catalog Number | Availability |
| Pharmacy Research | This compound | Not specified | For research use only. Contact supplier for details. |
It is important to note that while other suppliers offer a wide range of E3 ligase ligand-linker conjugates, "Conjugate 151" appears to be a specialized reagent. Researchers are advised to contact Pharmacy Research directly for information regarding stock, lead times, and to request a Certificate of Analysis for specific quantitative data such as purity, solubility, and stability.
Product Specifications and Role in PROTAC Synthesis
This compound is an intermediate chemical used in the synthesis of PROTAC SMARCA2/4 degrader-36.[1] A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule that induces the degradation of a target protein.
Molecular Properties of this compound: [1]
| Property | Value |
| Molecular Formula | C₃₁H₄₀N₆O₄S |
| Molecular Weight | 592.75 g/mol |
This conjugate is comprised of an E3 ligase ligand and a linker, which, when coupled with a target protein ligand, forms the final PROTAC molecule. In the case of PROTAC SMARCA2/4 degrader-36, this conjugate provides the necessary components to engage an E3 ubiquitin ligase, a key step in the targeted degradation pathway.
Biological Activity of the Resulting PROTAC: SMARCA2/4 Degrader-36
PROTAC SMARCA2/4 degrader-36 is an effective dual degrader of the SMARCA2 and SMARCA4 proteins, which are key components of the SWI/SNF chromatin remodeling complex.[2] The degradation of these proteins has shown anti-proliferative activity in cancer cell lines.
Quantitative Data for PROTAC SMARCA2/4 degrader-36: [2]
| Parameter | Value | Cell Line |
| DC₅₀ (SMARCA2) | 0.22 nM | Not Specified |
| DC₅₀ (SMARCA4) | 0.85 nM | Not Specified |
| gIC₅₀ | 3.0 nM | NCI-H838 |
| gIC₅₀ | 280 nM | Calu-6 |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader at which 50% of the target protein is degraded. gIC₅₀ (Growth Inhibition Concentration 50) is the concentration that inhibits cell growth by 50%.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its synthesis and evaluation.
Caption: General mechanism of a PROTAC, leading to the ubiquitination and degradation of a target protein.
Caption: A typical workflow for the synthesis and biological evaluation of a PROTAC.
Experimental Protocols
The following are detailed, generalized protocols for key experiments involved in the evaluation of PROTACs. These should be optimized for specific cell lines and experimental conditions.
Western Blot for SMARCA2/4 Degradation
This protocol allows for the quantification of target protein degradation following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with varying concentrations of the PROTAC for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities.
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of cell viability.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC.
-
-
Assay:
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
-
Measurement:
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to a vehicle control.
-
HiBiT Protein Degradation Assay
This is a sensitive, real-time method to measure protein degradation by monitoring a luminescent signal from a tagged protein.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein
-
Lytic or live-cell substrate
-
Luminometer
Procedure:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a suitable assay plate.
-
-
Compound Addition:
-
Add the PROTAC at various concentrations to the cells.
-
-
Detection (Lytic Endpoint):
-
After the desired treatment time, add the lytic detection reagent containing LgBiT protein and substrate.
-
Measure the luminescent signal.
-
-
Data Analysis:
-
Normalize the luminescent signal to a vehicle control to determine the percentage of remaining protein.
-
This guide provides a foundational understanding of this compound and its application in the development of a potent SMARCA2/4 degrader. For further detailed information, direct communication with the supplier and reference to the primary literature are recommended.
References
An In-depth Technical Guide to the Core Principles of PROTAC Design
Disclaimer: Information regarding a specific molecule designated "Conjugate 151" is not available in the public domain based on the conducted search. This guide will, therefore, detail the fundamental principles of Proteolysis Targeting Chimera (PROTAC) design, utilizing the well-characterized BRD4-degrading PROTAC, MZ1, as an illustrative example to fulfill the technical requirements of this whitepaper.
Introduction to Targeted Protein Degradation with PROTACs
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a disease-causing protein, eliminates it from the cell.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4][5]
The general mechanism involves a PROTAC molecule simultaneously binding to a POI and an E3 ubiquitin ligase. This forms a ternary complex (POI-PROTAC-E3 ligase), which brings the POI into close proximity with the E3 ligase.[3][6][7] The E3 ligase then facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][4] A key advantage of this process is its catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI molecule, enabling potent and sustained protein knockdown at sub-stoichiometric concentrations.[4][8]
Core Principles of PROTAC Design
The rational design of an effective PROTAC requires careful consideration of its three core components: the warhead, the E3 ligase ligand, and the linker.[4][9]
-
Warhead (POI Ligand): This component binds to the target protein. The selection of a suitable warhead is the first step, and it does not necessarily need to be a potent inhibitor. Its primary role is to ensure selective binding to the POI.
-
E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. While over 600 E3 ligases exist, only a few have been widely exploited for PROTAC development due to the limited availability of known ligands. The most common are ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN).[9]
-
Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical variables that profoundly impact the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as cell permeability.[9]
A central principle in PROTAC efficacy is the formation of a stable and productive ternary complex .[3][7] The stability of this complex is often enhanced by positive cooperativity, where the binding of one protein partner increases the affinity for the other. The geometry of the complex must also be conducive to the ubiquitination of the target protein. An unproductive ternary complex may form but fail to lead to degradation if the lysine (B10760008) residues on the POI are not accessible to the E2 enzyme associated with the E3 ligase.[10]
A phenomenon known as the "hook effect" is often observed with PROTACs.[5] At very high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to the formation of the productive ternary complex, resulting in reduced degradation efficacy.[10][11]
Quantitative Data Presentation: The MZ1 Case Study
MZ1 is a well-studied PROTAC that targets the BET family of bromodomain proteins (BRD2, BRD3, and BRD4) for degradation by recruiting the VHL E3 ligase.[12] The following table summarizes key quantitative parameters for MZ1, illustrating the data essential for evaluating a PROTAC's performance.
| Parameter | Description | Value | Target/System | Reference |
| Binary Binding Affinity (Kd) | Dissociation constant for MZ1 binding to its isolated target protein. | 27 nM | BRD4BD2 | [2] |
| Binary Binding Affinity (Kd) | Dissociation constant for MZ1 binding to the isolated E3 ligase complex. | 1800 nM | VCB Complex | [2] |
| Ternary Complex Affinity (Kd) | Dissociation constant for MZ1 binding to BRD4 in the presence of VCB. | 3.3 nM | BRD4BD2:MZ1:VCB | [2] |
| Cooperativity (α) | Factor by which ternary complex formation is favored over binary binding. | 14 | BRD4BD2:MZ1:VCB | [2] |
| Degradation Potency (DC50) | Concentration of PROTAC that induces 50% degradation of the target protein. | ~15 nM | BRD4 (HeLa cells) | [13] |
| Maximal Degradation (Dmax) | The maximal level of protein degradation achieved. | >95% | BRD4 (HeLa cells) | [13] |
Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed values.[13]
Key Experimental Protocols
A multi-faceted approach is necessary to validate the efficacy and mechanism of a novel PROTAC.[13] Below are detailed protocols for essential assays.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.[7][11]
Objective: To quantify PROTAC-induced ternary complex formation in living cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-POI fusion protein (donor)
-
Expression vector for HaloTag®-E3 ligase fusion protein (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)
-
NanoBRET™ Nano-Glo® Substrate (donor substrate)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
-
Luminometer with 460 nm (donor) and >610 nm (acceptor) filters
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Incubate for another 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate to allow for labeling of the HaloTag®-fusion protein.[10]
-
PROTAC Treatment: Prepare a serial dilution of the PROTAC compound. Add the diluted PROTAC or vehicle control to the appropriate wells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the ratio indicates ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration.[10]
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the POI.[14][15]
Objective: To confirm that the ternary complex is functional and leads to target ubiquitination.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (e.g., VCB or CRBN-DDB1)
-
Recombinant POI
-
Biotinylated Ubiquitin
-
ATP solution
-
Ubiquitination assay buffer
-
PROTAC compound
-
AlphaLISA® GSH Acceptor beads and Streptavidin Donor beads (for AlphaLISA format)[15]
-
Microplate reader capable of AlphaLISA® detection
Protocol:
-
Reaction Setup: In a 384-well plate, add the assay buffer, recombinant E3 ligase, and the POI.
-
PROTAC Addition: Add the PROTAC of interest or a control compound (e.g., dBET1 for a BET bromodomain target) to the wells.[15] Incubate to allow for ternary complex formation.
-
Initiate Ubiquitination: Add a mixture containing the E2 enzyme, ATP, and biotinylated ubiquitin. Finally, add the E1 enzyme to start the reaction.[15] Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction. Add AlphaLISA® Acceptor beads (which bind to a tag on the POI, e.g., GST) and Streptavidin Donor beads (which bind to the biotin-ubiquitin). Incubate in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA®-capable microplate reader. The signal generated is directly proportional to the amount of ubiquitinated POI.[15]
Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in total cellular levels of the target protein following PROTAC treatment.[1][16]
Objective: To determine the dose-dependent degradation of a target protein and calculate the DC50 and Dmax values.[1]
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound or vehicle for a specified time (e.g., 18-24 hours).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Repeat the wash, incubation, and detection steps for the loading control antibody.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Data Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1][13]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein Degradation and PROTACs [promega.jp]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. lifesensors.com [lifesensors.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
E3 Ligase Ligand-Linker Conjugates: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation
The field of oncology is continuously seeking more precise and effective therapeutic strategies. One of the most promising recent advancements is the development of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional inhibitors that block the function of a target protein, PROTACs eliminate the protein altogether by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This offers a powerful approach to target proteins previously considered "undruggable."
At the heart of this technology lies the E3 Ligase Ligand-linker Conjugate , a critical building block for constructing PROTACs. This guide provides an in-depth technical overview of these conjugates, their role in cancer research, and the experimental methodologies for their application. While the specific designation "E3 Ligase Ligand-linker Conjugate 151" does not refer to a single, universally defined molecule, it is representative of the nomenclature used for various proprietary and commercially available conjugates used in the synthesis of specific PROTACs, such as those targeting SMARCA2/4 or METTL3.[1][2]
The Core Component: E3 Ligase Ligand-Linker Conjugates
An E3 ligase ligand-linker conjugate is a synthetic molecule composed of two key components:
-
E3 Ligase Ligand: This moiety binds to a specific E3 ubiquitin ligase, an enzyme responsible for the final step of tagging proteins with ubiquitin for degradation. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4]
-
Linker: This chemical chain connects the E3 ligase ligand to a ligand for the protein of interest (POI). The composition and length of the linker are critical for the efficacy of the resulting PROTAC, influencing its cell permeability and the stability of the ternary complex formed between the E3 ligase, the PROTAC, and the target protein.[5]
These conjugates are invaluable tools for researchers as they provide a modular and efficient way to synthesize a variety of PROTACs by simply attaching a ligand for a specific cancer-associated protein.[6][]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental principle of PROTACs synthesized from E3 ligase ligand-linker conjugates is to induce the proximity of a target protein to an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Synthesis of PROTAC SMARCA2/4 Degrader-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery, enabling the targeted degradation of proteins of interest. This document provides detailed application notes and protocols for the synthesis of PROTAC SMARCA2/4 degrader-36, also known as SMD-3236. This degrader is a potent and selective molecule designed to induce the degradation of SMARCA2 and SMARCA4, two key components of the SWI/SNF chromatin remodeling complex, which are attractive targets in oncology.[1][2] The synthesis involves the strategic conjugation of a SMARCA2/4 ligand with a von Hippel-Lindau (VHL) E3 ligase ligand via a flexible linker.
The key final step in the synthesis of PROTAC SMARCA2/4 degrader-36 is the coupling of a SMARCA2/4 ligand with an E3 ligase ligand-linker conjugate. While the prompt referred to this as "Conjugate 151," published literature identifies the immediate precursor as "E3 Ligase Ligand-linker Conjugate 159" (HY-170827). This document will proceed with the scientifically documented nomenclature.
Data Presentation
The biological activity of PROTAC SMARCA2/4 degrader-36 (SMD-3236) has been characterized by its potent and selective degradation of SMARCA2 over SMARCA4.
| Parameter | SMARCA2 | SMARCA4 | Cell Line | Reference |
| DC50 | 0.22 nM | 0.85 nM | NCI-H838 | [3] |
| Dmax | >95% | ~50% | NCI-H838 | [4] |
| gIC50 | 3.0 nM | - | NCI-H838 | [3] |
| gIC50 | 280 nM | - | Calu-6 | [3] |
Table 1: In Vitro Degradation and Anti-proliferative Activity of PROTAC SMARCA2/4 degrader-36. DC50 represents the concentration required for 50% maximal degradation. Dmax is the maximum percentage of degradation achieved. gIC50 is the concentration for 50% growth inhibition.
Signaling Pathway and Mechanism of Action
PROTAC SMARCA2/4 degrader-36 functions by hijacking the ubiquitin-proteasome system to induce the degradation of SMARCA2/4 proteins. The degrader forms a ternary complex with the target protein (SMARCA2 or SMARCA4) and the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. This degradation is dependent on the proteasome and neddylation processes.
Caption: Mechanism of action of PROTAC SMARCA2/4 degrader-36.
Experimental Protocols
Synthesis of PROTAC SMARCA2/4 degrader-36 from Conjugate 159
This protocol details the final coupling step in the synthesis of PROTAC SMARCA2/4 degrader-36 (SMD-3236).
Materials:
-
SMARCA2/4 ligand with a terminal alkyne (e.g., a derivative of SMI-1074)
-
E3 Ligase Ligand-linker Conjugate 159 (azide-functionalized VHL ligand-linker)
-
Copper(II) sulfate (B86663) (CuSO4)
-
(+)-Sodium L-ascorbate
-
tert-Butanol (B103910) (tBuOH)
-
Deionized Water
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Protocol:
-
Click Reaction:
-
In a suitable reaction vessel, dissolve the SMARCA2/4 ligand with a terminal alkyne and E3 Ligase Ligand-linker Conjugate 159 in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate (catalytic amount) followed by (+)-Sodium L-ascorbate.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
Upon completion, the intermediate triazole-linked PROTAC is formed.
-
-
Amide Coupling (Final Step):
-
To a solution of the crude product from the click reaction in DMF, add DIPEA and HATU.
-
Stir the reaction mixture at room temperature for 15 minutes.[2]
-
Monitor the reaction for the formation of the final product, PROTAC SMARCA2/4 degrader-36.
-
Once the reaction is complete, quench the reaction and purify the crude product using standard chromatographic techniques (e.g., preparative HPLC) to yield the final pure compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: Synthesis workflow for PROTAC SMARCA2/4 degrader-36.
References
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 151
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 151 is a pre-functionalized chemical moiety designed for the efficient synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a critical building block for the creation of PROTAC SMARCA2/4 degrader-36[1]. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins[2][3][4]. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker[5]. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable"[6].
This document provides detailed protocols for the application of this compound in the synthesis of a target protein degrader and its subsequent biological evaluation. The conjugate incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design[6][][8][9][10]. The protocols outlined below are essential for researchers aiming to develop novel protein degraders for therapeutic and research applications.
Quantitative Data Summary
The following table summarizes the key performance metrics for PROTAC SMARCA2/4 degrader-36, which is synthesized using this compound.
| Parameter | Target | Value | Cell Line(s) | Reference |
| DC₅₀ | SMARCA2 | 0.22 nM | - | [11] |
| SMARCA4 | 0.85 nM | - | [11] | |
| gIC₅₀ | Cell Proliferation | 3.0 nM | NCI-H838 | [11] |
| Cell Proliferation | 280 nM | Calu-6 | [11] |
DC₅₀ (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. gIC₅₀ (Growth Inhibition Concentration 50): The concentration of the PROTAC that causes 50% inhibition of cell growth.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a target protein ligand to this compound. The specific reaction conditions may require optimization based on the chemistry of the target protein ligand and the linker terminus on Conjugate 151.
Materials:
-
This compound
-
Target Protein Ligand (with a compatible reactive group, e.g., a primary amine or a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt for amide bond formation)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Stirring apparatus
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolution: Dissolve the target protein ligand and this compound in a minimal amount of anhydrous solvent in a reaction vessel.
-
Reagent Addition: Add the coupling reagents and the base to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for the synthesis of a PROTAC molecule.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the procedure for quantifying the degradation of target proteins (e.g., SMARCA2/4) in cultured cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein(s)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system[12].
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Signaling Pathway for PROTAC-mediated Degradation
Caption: PROTAC-induced protein degradation pathway.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells, after treatment with the PROTAC[13][14].
Materials:
-
Cultured cells
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and incubate overnight[15][16].
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or DMSO for the desired duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well[16].
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal[15][16].
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer[15].
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the gIC₅₀ value.
Protocol 4: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the synthesized PROTAC to induce the ubiquitination of the target protein in a reconstituted system[2][17].
Materials:
-
Purified recombinant target protein (e.g., SMARCA2 or SMARCA4)
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase complex (e.g., VHL complex)
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-target protein antibody or anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, ubiquitin, and the target protein in the ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC or DMSO to the respective reaction tubes.
-
Initiation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours[18].
-
Termination: Stop the reaction by adding Laemmli buffer and heating.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or ubiquitin to visualize the formation of higher molecular weight ubiquitinated species[2][19].
Logical Relationship of Experimental Evaluation
Caption: Logical flow of PROTAC biological evaluation.
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. lifesensors.com [lifesensors.com]
- 18. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 151 in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, enabling the selective elimination of disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]
E3 Ligase Ligand-linker Conjugate 151 is a key building block for the synthesis of PROTACs. It comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, pre-functionalized with a versatile linker.[3] This conjugate is designed for straightforward attachment to a ligand targeting a specific protein of interest, thereby facilitating the rapid generation of novel PROTAC molecules.[3] These application notes provide detailed protocols for utilizing a PROTAC synthesized from Conjugate 151 in various cell-based assays to characterize its ability to induce the degradation of a target protein and assess its downstream functional effects. For the purpose of this document, we will consider a hypothetical PROTAC derived from Conjugate 151 that targets the Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.[2]
Mechanism of Action & Signaling Pathway
The PROTAC synthesized from Conjugate 151 functions by inducing the selective degradation of the target protein, in this case, BRD4.[4] This process is initiated by the formation of a ternary complex involving the BRD4 protein, the PROTAC, and the VHL E3 ligase.[1] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4.[5][6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 protein.[5] The degradation of BRD4, a key transcriptional coactivator, leads to the downregulation of oncogenes such as c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[2]
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is determined by its ability to induce potent and maximal degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[7] The functional consequence of this degradation is often assessed by measuring the impact on cell viability, reported as the half-maximal inhibitory concentration (IC50).[2] Below is a table summarizing representative data for a hypothetical BRD4-targeting PROTAC synthesized from Conjugate 151.
| Parameter | Cell Line | Assay Method | Value |
| DC50 | 22Rv1 (Prostate Cancer) | Western Blot | 10 nM |
| Dmax | 22Rv1 (Prostate Cancer) | Western Blot | >95% |
| IC50 | 22Rv1 (Prostate Cancer) | CellTiter-Glo® | 25 nM |
Experimental Protocols
Western Blot Analysis of Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in the target protein levels following treatment with the PROTAC.[1]
a. Materials and Reagents
-
Cell line expressing the target protein (e.g., 22Rv1)
-
Complete cell culture medium
-
PROTAC synthesized from Conjugate 151
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[8]
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)[1]
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[1]
-
Sample Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube.[1]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[1]
-
SDS-PAGE:
-
Protein Transfer:
-
Activate a PVDF membrane in methanol (B129727) and equilibrate in transfer buffer.[1]
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[1]
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Immunofluorescence Staining for Target Protein Visualization
Immunofluorescence allows for the visualization of protein degradation within the cellular context.[10]
a. Materials and Reagents
-
Cells seeded on coverslips in a 24-well plate
-
PROTAC synthesized from Conjugate 151
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)[10]
-
Blocking buffer (e.g., 5% normal goat serum in PBS)[11]
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
b. Protocol
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate. After overnight adherence, treat with the PROTAC at various concentrations for the desired time.
-
Fixation:
-
Permeabilization:
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation:
-
Dilute the primary antibody in antibody dilution buffer and incubate with the cells overnight at 4°C.[11]
-
Wash three times with PBS.[11]
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer and incubate for 1 hour at room temperature in the dark.[10]
-
Wash three times with PBS in the dark.[10]
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope. A reduction in the fluorescence signal in treated cells compared to control cells indicates protein degradation.
-
Cell Viability Assay
Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are used to determine the cytotoxic or cytostatic effects of target protein degradation.[2]
a. Materials and Reagents
-
Cells in culture
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
PROTAC synthesized from Conjugate 151
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
b. Protocol
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).[2] Incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted compound to the wells, including a vehicle control.[2]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[2]
-
Analysis: Subtract the average background luminescence (from wells with medium only) from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 6. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. ptglab.com [ptglab.com]
- 11. Protocols | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 151 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 151 is a crucial chemical intermediate employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs). This technology offers a powerful approach for therapeutic intervention, particularly for proteins previously considered "undruggable"[1][2]. Conjugate 151 provides a pre-synthesized building block consisting of a ligand for an E3 ubiquitin ligase and a chemical linker, designed for covalent attachment to a ligand targeting a specific POI[3]. This document outlines the application of this compound in the generation of PROTACs for subsequent in vivo evaluation, providing a generalized workflow and key experimental considerations. While specific in vivo data for Conjugate 151 itself is not publicly available due to its nature as a chemical intermediate, this guide provides a framework for the design and execution of studies using PROTACs synthesized from this conjugate. It is known to be a component for the synthesis of PROTAC SMARCA2/4 degrader-36 and PROTAC AF151[4][5].
Principle of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase[1][6]. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome[1]. The PROTAC molecule is then released to engage in another cycle of degradation, allowing for sub-stoichiometric, catalytic activity[1].
Application: Synthesis of a PROTAC Using Conjugate 151
The primary application of this compound is in the chemical synthesis of a novel PROTAC. This involves a conjugation reaction between Conjugate 151 and a ligand for the protein of interest. The choice of the POI ligand and the specific conjugation chemistry will depend on the functional groups available on both molecules.
General Synthesis Workflow
Protocol: PROTAC Synthesis via Amide Coupling (Illustrative Example)
This protocol describes a general procedure for conjugating a POI ligand containing a carboxylic acid to an amine-terminated version of a linker on an E3 ligase conjugate. The exact reagents and conditions should be optimized for the specific molecules.
Materials:
-
This compound (with a terminal amine group)
-
POI-ligand-COOH (ligand for the protein of interest with a carboxylic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Activation: Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation: Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.
-
Purification: Upon completion, purify the reaction mixture using reverse-phase preparative HPLC to isolate the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry and NMR spectroscopy.
In Vivo Study Design and Protocols
Once the PROTAC is synthesized and has undergone successful in vitro characterization (e.g., binding assays, protein degradation assays in cell lines), in vivo studies can be initiated to evaluate its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and toxicity profiles.
General In Vivo Experimental Workflow
Protocol: In Vivo Pharmacodynamic Study in a Mouse Model
This protocol provides a general outline for assessing the degradation of the target protein in vivo.
Materials:
-
Synthesized and purified PROTAC
-
Appropriate vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline)[7]
-
Relevant animal model (e.g., tumor-bearing mice for oncology studies)
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Western blotting or mass spectrometry equipment for protein detection
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the formulated PROTAC to the animals via a relevant route (e.g., intraperitoneal, oral, intravenous) at various dose levels. Include a vehicle control group.
-
Time Points: At predetermined time points post-dose (e.g., 2, 4, 8, 24, 48 hours), euthanize a cohort of animals.
-
Tissue Collection: Collect tissues of interest (e.g., tumor, liver, plasma).
-
Protein Extraction: Homogenize the tissues in lysis buffer and extract total protein.
-
Protein Quantification: Determine the protein concentration for each sample.
-
Degradation Analysis: Analyze the level of the target protein in each sample by Western blot or targeted mass spectrometry. Normalize the POI levels to a loading control (e.g., GAPDH, β-actin).
Data Presentation (Illustrative Examples)
Quantitative data from in vivo studies should be presented in a clear and structured format. The following tables are illustrative examples of how data for a PROTAC synthesized from a conjugate like 151 would be presented.
Table 1: Illustrative Pharmacokinetic Parameters of a PROTAC in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 350 |
| Tmax (h) | 0.1 | 2.0 |
| AUClast (ng*h/mL) | 3200 | 1800 |
| Half-life (t½) (h) | 4.5 | 6.2 |
| Bioavailability (%) | N/A | 35% |
Table 2: Illustrative Pharmacodynamic Data: Target Protein Degradation in Tumor Tissue
| Treatment Group (Dose) | Time Point (h) | Mean % Protein Degradation (± SEM) vs. Vehicle |
| PROTAC A (10 mg/kg) | 8 | 75 ± 5% |
| PROTAC A (10 mg/kg) | 24 | 90 ± 4% |
| PROTAC A (10 mg/kg) | 48 | 60 ± 8% |
| PROTAC A (30 mg/kg) | 24 | >95% |
Table 3: Illustrative Efficacy Data in a Xenograft Mouse Model
| Treatment Group (Dose, Schedule) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle (daily) | 1500 ± 150 | N/A |
| PROTAC A (10 mg/kg, daily) | 600 ± 80 | 60% |
| PROTAC A (30 mg/kg, daily) | 250 ± 50 | 83% |
| Standard-of-Care Inhibitor (X mg/kg) | 750 ± 100 | 50% |
Conclusion
This compound is a valuable tool for the development of PROTACs. While not intended for direct in vivo use, its application in the synthesis of bespoke protein degraders enables the exploration of novel therapeutic strategies. The successful development of a PROTAC from this conjugate requires careful chemical synthesis and purification, followed by a systematic in vivo evaluation of its pharmacokinetic, pharmacodynamic, and efficacy profiles. The protocols and workflows described herein provide a foundational guide for researchers embarking on the development of novel PROTAC-based therapeutics.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. E3 Ligase Ligand-linker Conjugate 141_TargetMol [targetmol.com]
Application Notes and Protocols for SMARCA2 Degradation using Conjugate 151-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The SWI/SNF chromatin-remodeling complex, which includes the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), plays a critical role in regulating gene expression.[2] In certain cancers with inactivating mutations in SMARCA4, there is a synthetic lethal dependency on the paralog SMARCA2, making selective SMARCA2 degradation a promising therapeutic strategy.[3][4]
This document provides detailed application notes and protocols for the experimental design of SMARCA2 degradation using PROTACs synthesized from E3 Ligase Ligand-linker Conjugate 151 . This conjugate serves as a precursor for creating specific SMARCA2/4 degraders.[5] The following sections will cover the mechanism of action, experimental workflows, and detailed protocols for assessing the efficacy of these PROTACs in cell-based assays.
Mechanism of Action: SMARCA2 Degradation by a Conjugate 151-Based PROTAC
A PROTAC synthesized from Conjugate 151 is designed to selectively target the SMARCA2 protein for degradation. The PROTAC molecule simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the SMARCA2 protein. The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.
Data Presentation: In Vitro Efficacy of SMARCA2 PROTACs
The efficacy of SMARCA2-targeting PROTACs is typically evaluated by their ability to induce degradation of the target protein and inhibit the proliferation of cancer cells dependent on SMARCA2. Key parameters include the DC50 (concentration resulting in 50% degradation) and Dmax (maximum degradation), as well as the IC50 (concentration for 50% inhibition of cell viability).
| PROTAC Example | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | E3 Ligase Recruited | Reference |
| A947 | SW1573 | ~10 | >90 | - | VHL | [4] |
| ACBI2 | RKO | 78 | 46 | - | VHL | |
| SMD-3040 | - | Low nM | >90 | - | VHL | |
| GLR-203101 | HeLa | - | - | - | CRBN | |
| YD23 | - | - | - | - | - | |
| PROTAC 31 | - | Sub-nM | - | - | - |
Experimental Protocols
Western Blot Analysis for SMARCA2 Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment.[1]
Workflow for Western Blot Analysis
Detailed Protocol:
Materials and Reagents:
-
SMARCA4-mutant cancer cell line (e.g., SW1573, A549)[4]
-
Conjugate 151-based SMARCA2 PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH, anti-HDAC1)[4]
-
HRP-conjugated secondary antibody[1]
-
Chemiluminescent substrate[1]
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.[1]
-
Treat cells with a dose-response of the SMARCA2 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.[1]
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against SMARCA2 (and SMARCA4 for selectivity) and a loading control overnight at 4°C.[1]
-
Wash the membrane three times with TBST.[1]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the SMARCA2 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Cell Viability Assay
Cell viability assays are crucial for determining the anti-proliferative effects of SMARCA2 degradation in SMARCA4-mutant cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[5]
Workflow for Cell Viability Assay
Detailed Protocol:
Materials and Reagents:
-
SMARCA4-mutant and wild-type cancer cell lines
-
Conjugate 151-based SMARCA2 PROTAC
-
Vehicle control (e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the SMARCA2 PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
-
Signal Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
SMARCA2 Signaling and Therapeutic Rationale
SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby regulating gene expression.[2] In cancers with a loss-of-function mutation in the paralog SMARCA4, the cells become dependent on SMARCA2 for survival. SMARCA2 has been implicated in promoting cell proliferation and chemoresistance, in some contexts through the JAK2/STAT3 signaling pathway. Therefore, the selective degradation of SMARCA2 in SMARCA4-mutant cancers is a promising synthetic lethal therapeutic approach.[4]
Conclusion
The use of PROTACs synthesized from Conjugate 151 offers a targeted approach to induce the degradation of SMARCA2. The protocols outlined in this document provide a framework for the systematic evaluation of these molecules. By quantifying SMARCA2 degradation and assessing the impact on cell viability, researchers can effectively characterize the potency and selectivity of novel SMARCA2-degrading PROTACs, paving the way for the development of new therapeutics for SMARCA4-mutant cancers.
References
Application Notes and Protocols: Characterization of E3 Ligase Ligand-Linker Conjugate 151
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available experimental data on the specific solubility and stability of E3 Ligase Ligand-linker Conjugate 151 is limited. This document provides a general framework, including standardized protocols and data presentation examples, for the characterization of E3 ligase ligand-linker conjugates, which can be applied to Conjugate 151 and other similar molecules. This compound is described as a precursor for the synthesis of PROTAC SMARCA2/4 degrader-36[1].
Introduction: The Critical Role of Solubility and Stability in PROTAC Development
E3 ligase ligand-linker conjugates are fundamental building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The physicochemical properties of the E3 ligase ligand-linker conjugate, particularly its solubility and stability, are paramount as they significantly influence the properties of the final PROTAC.
-
Solubility is a crucial determinant of a drug's bioavailability. Poor aqueous solubility can hinder absorption and lead to unreliable results in in vitro assays, potentially causing promising candidates to be overlooked[2][3]. For PROTACs, which often have high molecular weights and fall into the "beyond Rule of Five" chemical space, maintaining adequate solubility is a significant challenge[4][5].
-
Stability of the conjugate in various physiological and experimental conditions is essential for ensuring a reliable therapeutic effect and a viable shelf-life. Instability can lead to the formation of degradation products, which may have reduced efficacy or unforeseen toxicity[2][6]. Key stability assessments include chemical stability in buffer solutions at different pH values and metabolic stability in plasma[7][8][9].
These application notes provide standardized protocols for assessing the aqueous solubility and stability of E3 ligase ligand-linker conjugates to guide researchers in the early stages of drug discovery and development.
Data Presentation: Solubility and Stability
Quantitative data from solubility and stability assays should be presented in a clear and organized manner to facilitate comparison between different compounds or conditions.
Table 1: Example Aqueous Solubility Data for E3 Ligase Ligand-Linker Conjugates
| Conjugate Name | Assay Type | Medium | Solubility (µg/mL) |
| E3 Ligase Ligand-linker Conjugate 1 | Thermodynamic | PBS, pH 7.4 | Data not available |
| Pomalidomide-PEG4-C-COOH | Not specified | DMSO, Ethanol | Soluble |
| Example: Thalidomide | Thermodynamic | Water | ~50 |
| Example: Thalidomide with HP-β-CD | Thermodynamic | Water | 1700 |
Note: Data for specific conjugates other than the target compound are provided for illustrative purposes.
Table 2: Example Stability Data for E3 Ligase Ligand-Linker Conjugates
| Conjugate Name | Stability Assay | Matrix | Incubation Time (min) | % Remaining | Half-life (t½, min) |
| E3 Ligase Ligand-linker Conjugate 1 | Chemical (pH 7.4) | PBS | 120 | Data not available | Data not available |
| E3 Ligase Ligand-linker Conjugate 1 | Plasma Stability (Human) | Human Plasma | 120 | Data not available | Data not available |
| Example: Propantheline (Control) | Chemical (pH 7.4) | PBS | 300 | Slightly unstable | Not specified |
| Example: Propantheline (Control) | Chemical (pH 9.4) | Glycine (B1666218) Buffer | 300 | Unstable | Not specified |
| Example: Verapamil (Control) | Plasma Stability | Human Plasma | 120 | Stable | >120 |
Note: Data for control compounds are provided for illustrative purposes.
Experimental Protocols
Aqueous Solubility Assessment
Two common methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) assays. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the equilibrium solubility value[3][10].
Protocol 3.1.1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer[3][11].
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the E3 ligase ligand-linker conjugate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (precipitation) of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to the buffer-only control.
Protocol 3.1.2: Thermodynamic (Shake-Flask) Solubility Assay
This method measures the equilibrium solubility of the solid compound in an aqueous buffer[2][12].
-
Compound Addition: Add an excess amount of the solid E3 ligase ligand-linker conjugate to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute a sample of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the conjugate in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Stability Assessment
Stability is assessed under various conditions to predict the compound's behavior during storage and in biological systems.
Protocol 3.2.1: Chemical Stability in Aqueous Buffers
This assay evaluates the degradation of the conjugate in aqueous solutions at different pH values[13][14][15].
-
Buffer Preparation: Prepare a set of aqueous buffers covering a range of pH values (e.g., acetate (B1210297) buffer pH 4.0, phosphate (B84403) buffer pH 7.4, and glycine buffer pH 9.0).
-
Incubation Setup: Add a small volume of a concentrated stock solution of the conjugate (in DMSO) to each buffer to achieve the final desired concentration (e.g., 1-5 µM). The final DMSO concentration should be low (e.g., <1%) to avoid solubility issues.
-
Time-Point Sampling: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a solution that stops degradation, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent conjugate remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. Calculate the degradation rate constant and the half-life (t½) of the conjugate at each pH.
Protocol 3.2.2: Plasma Stability Assay
This assay determines the stability of the conjugate in the presence of plasma enzymes[7][8][9][16].
-
Plasma Preparation: Thaw frozen plasma (e.g., human, mouse, or rat) from multiple donors in a water bath at 37°C.
-
Incubation: In a 96-well plate, add a small volume of a concentrated stock solution of the conjugate (in DMSO) to pre-warmed plasma to achieve the final desired concentration (e.g., 1 µM). Include positive (unstable compound) and negative (stable compound) controls.
-
Time-Point Sampling: Incubate the plate at 37°C with gentle agitation. At specific time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.
-
Protein Precipitation: Stop the enzymatic activity by adding the aliquot to a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent conjugate.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½).
References
- 1. alfa-labotrial.com [alfa-labotrial.com]
- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iipseries.org [iipseries.org]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment [uu.diva-portal.org]
- 13. enamine.net [enamine.net]
- 14. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
Application Note: Analytical Techniques for Characterizing Conjugate 151-Derived PROTACs
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by coopting the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a POI and the other recruits an E3 ubiquitin ligase.[2][4] This induced proximity leads to the formation of a ternary complex (POI-PROTAC-E3 ligase), facilitating the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1]
This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Conjugate 151 , a model PROTAC. For the purposes of this application note, Conjugate 151 is a PROTAC designed to induce the degradation of the bromodomain-containing protein 4 (BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. BRD4 is a key epigenetic reader and a validated therapeutic target in oncology.[2] The analytical workflow described herein is crucial for advancing our understanding of the structure-activity relationships (SAR) and for the rational design of effective PROTACs.[3][5]
Mechanism of Action & Signaling Pathway
The primary mechanism of action for Conjugate 151 involves the formation of a ternary complex between BRD4 and the VHL E3 ligase complex.[1] This proximity enables the transfer of ubiquitin from the E2-conjugating enzyme associated with VHL to lysine (B10760008) residues on the surface of BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the proteasome.
References
Troubleshooting & Optimization
Technical Support Center: PROTAC Synthesis and Evaluation
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs), with a focus on issues related to the conjugation of target protein ligands (warheads) to E3 ligase ligand-linker constructs, here referred to as "Conjugate 151".
A Note on "Conjugate 151": The term "Conjugate 151" is not a universally recognized chemical name in PROTAC literature. It likely represents a specific, proprietary, or internally designated E3 ligase ligand-linker intermediate. This guide will use "Conjugate 151" as a placeholder for such a molecule and address general principles and common problems applicable to the synthesis of most PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when coupling a warhead to an E3 ligase ligand-linker conjugate like "Conjugate 151"?
The most frequent challenge is a failed or low-yield amide coupling reaction, which is a common method for connecting the final two pieces of a PROTAC.[1][2] Key factors to investigate include:
-
Deactivated Coupling Reagents: Reagents like HATU are moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Inappropriate Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is typically used. Using an incorrect amount (typically 2-3 equivalents) can lead to side reactions.[1]
-
Poor Solubility of Reactants: One or more components (the warhead, the E3 ligase conjugate, or the coupling reagents) may not be fully dissolved in the chosen solvent (e.g., DMF, DCM).[1]
-
Steric Hindrance: If either the warhead or the conjugate is particularly bulky, the reaction may require longer times or elevated temperatures to proceed.[1]
Q2: My final PROTAC has very poor aqueous solubility. How can I address this for in vitro experiments?
Poor solubility is a common characteristic of PROTACs due to their high molecular weight and lipophilicity.[3][4] This can cause the compound to precipitate when a concentrated DMSO stock is diluted into an aqueous buffer.[3]
Troubleshooting Steps:
-
Optimize DMSO Concentration: Prepare a high-concentration stock in 100% DMSO. When making working solutions, use serial dilutions to keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%.[3]
-
Use Co-solvents: For particularly challenging compounds, co-solvents can significantly improve solubility. A common strategy involves mixing the DMSO stock with solvents like PEG300 before final dilution into the aqueous medium.[3]
-
Test in Physiological Solutions: The solubility of PROTACs can improve in simulated intestinal fluids (FaSSIF and FeSSIF), which better mimic physiological conditions. This is particularly relevant if considering oral administration routes.[5] It has been noted that some PROTACs show better in vivo exposure after the patient has eaten.[6]
Q3: I'm having difficulty purifying my final PROTAC. What are some common solutions?
PROTACs are often large molecules that can present complex purification challenges.[1]
-
Similar Polarity of Product and Byproducts: If the desired product has a similar polarity to starting materials or byproducts, separation on normal-phase silica (B1680970) gel can be difficult. A gradient elution may be necessary. Consider switching to reverse-phase chromatography (e.g., C18) for better separation.[1]
-
Product Tailing on Silica Gel: If the product streaks or "tails" during column chromatography, it can lead to impure fractions. Adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, can improve the peak shape.[1]
Q4: My synthesized PROTAC shows low or no degradation of the target protein. What are the common causes?
Low degradation efficiency is a frequent and complex issue in PROTAC development.[7]
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to form a stable and productive ternary complex between the target protein and an E3 ligase.[7] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[8]
-
Poor Linker Design: The linker's length, composition, and attachment points are critical as they dictate the geometry of the ternary complex.[7][9] An improper linker can cause steric hindrance or an unproductive orientation of the two proteins.[7]
-
Poor Cell Permeability: PROTACs are often large molecules that struggle to cross the cell membrane.[6][8] If the PROTAC cannot efficiently reach its intracellular target, degradation will be minimal.[7]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets within the cell. This can be confirmed with cellular target engagement assays like CETSA or NanoBRET.[8]
Q5: How do I identify and troubleshoot a suspected "Hook Effect"?
The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations.[4] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target protein and PROTAC-E3 ligase) rather than the productive ternary complex, which reduces efficacy.[8]
Confirmation and Troubleshooting:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations. If you observe a bell-shaped curve for target degradation, where degradation decreases at higher concentrations, the hook effect is likely occurring.[7]
-
Significance: The presence of a hook effect confirms that your PROTAC is engaging both the target and the E3 ligase. The optimal concentration for your experiments will be at the peak of the degradation curve.
Troubleshooting Guides
Guide 1: Troubleshooting Failed Amide Coupling Reactions
This guide addresses the common failure point of amide bond formation between a carboxylic acid-containing fragment and an amine-containing fragment (e.g., coupling a warhead to "Conjugate 151").
Common Causes and Solutions for Failed Amide Coupling
| Possible Cause | Solution | Reference |
|---|---|---|
| Deactivation of Coupling Reagent | Ensure all glassware is oven-dried. Perform the reaction under an inert atmosphere (N₂ or Ar). Use fresh, anhydrous solvents. | [1] |
| Inappropriate Base | Use a non-nucleophilic organic base like DIPEA or TEA. Use 2-3 equivalents to neutralize the reaction mixture without causing side reactions. | [1] |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved. Use anhydrous solvents like DMF or DCM. Sonication or gentle heating may be required. | [1] |
| Steric Hindrance | If coupling bulky molecules, consider extending the reaction time (up to 12 hours or more) or increasing the temperature (e.g., to 40-50 °C). Monitor closely by TLC or LC-MS to avoid decomposition. |[1] |
Experimental Protocol: General Amide Coupling for PROTAC Synthesis [1]
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
-
Dissolution: Dissolve the carboxylic acid component (1 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add the amine component (1.1 equivalents), the coupling reagent (e.g., HATU, 1.2 equivalents), and the base (e.g., DIPEA, 3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
The fundamental role of a PROTAC is to act as a bridge, inducing proximity between a target Protein of Interest (POI) and an E3 Ubiquitin Ligase.[10] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's proteasome.[10] The PROTAC molecule is then released and can act catalytically, inducing the degradation of multiple POI molecules.[2]
Caption: The catalytic cycle of PROTAC-induced protein degradation.
General PROTAC Synthesis and Evaluation Workflow
The development of a PROTAC is a modular process involving synthesis, purification, and extensive biological evaluation to confirm its mechanism of action and efficacy.[2][10]
References
- 1. benchchem.com [benchchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. portlandpress.com [portlandpress.com]
Technical Support Center: Optimizing Linker Length for SMARCA2/4 Degrader-36
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SMARCA2/4 degrader-36 and optimizing its linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is SMARCA2/4 degrader-36 and what is its mechanism of action?
A1: SMARCA2/4 degrader-36 (also referred to as Compound 29) is a potent dual degrader of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4.[1] It is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that consists of a ligand that binds to the target proteins (SMARCA2/4), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. By bringing the target protein and the E3 ligase into close proximity, the degrader induces the ubiquitination and subsequent proteasomal degradation of SMARCA2 and SMARCA4.
Q2: What are the key performance metrics for SMARCA2/4 degrader-36?
A2: The efficacy of SMARCA2/4 degrader-36 is typically assessed by its degradation capability and its anti-proliferative activity. Key metrics include:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein. For degrader-36, the DC50 values are 0.22 nM for SMARCA2 and 0.85 nM for SMARCA4.[1]
-
gIC50: The concentration of the degrader that causes 50% inhibition of cell growth. For degrader-36, the gIC50 values are 3.0 nM in NCI-H838 cells and 280 nM in Calu-6 cells.[1]
Q3: Why is the linker length a critical parameter for PROTACs like SMARCA2/4 degrader-36?
A3: The linker length is crucial for the proper formation of a stable and productive ternary complex (SMARCA2/4 : degrader-36 : E3 ligase). An optimal linker length ensures the correct spatial arrangement of the target protein and the E3 ligase to facilitate efficient ubiquitin transfer. If the linker is too short, it can cause steric hindrance, preventing the formation of the ternary complex. Conversely, if the linker is too long, it may not effectively bring the two proteins together for ubiquitination.
Q4: Which E3 ligase is recruited by SMARCA2/4 degrader-36?
A4: SMARCA2/4 degrader-36 utilizes a ligand that recruits the Cereblon (CRBN) E3 ligase.
Troubleshooting Guide: Linker Length Optimization
This guide addresses common issues encountered during the optimization of the linker for SMARCA2/4 degraders.
Problem 1: Low degradation potency (High DC50) despite good binding to SMARCA2/4 and the E3 ligase.
-
Possible Cause: The current linker length is suboptimal, leading to an unstable or non-productive ternary complex.
-
Troubleshooting Steps:
-
Synthesize a library of degraders with varying linker lengths. It is recommended to explore a range of linker lengths, including both shorter and longer versions of the current linker. Even small changes in length can significantly impact degradation efficacy.
-
Evaluate the degradation profile of each new compound. Perform dose-response experiments and determine the DC50 and Dmax (maximum degradation) for each linker variant using Western blotting.
-
Consider linker composition. Besides length, the rigidity and chemical nature of the linker can influence ternary complex formation. Introducing more rigid elements like piperazine (B1678402) or piperidine (B6355638) rings, or more flexible polyethylene (B3416737) glycol (PEG) units, can alter the conformational dynamics.
-
Problem 2: The "Hook Effect" is observed, with decreased degradation at higher concentrations.
-
Possible Cause: At high concentrations, the PROTAC forms binary complexes (SMARCA2/4-PROTAC or PROTAC-E3 ligase) that are non-productive for degradation, outcompeting the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Re-evaluate the linker design. A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable and potentially mitigating the hook effect.
-
Analyze ternary complex formation directly. Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide insights into the stability and cooperativity of the ternary complex with different linker variants.
-
Problem 3: Poor cell permeability or high efflux of the degrader.
-
Possible Cause: The physicochemical properties of the degrader, which are influenced by the linker, may be unfavorable for cellular uptake.
-
Troubleshooting Steps:
-
Modify the linker to improve physicochemical properties. Incorporating more polar groups or altering the overall lipophilicity of the linker can enhance cell permeability.
-
Perform cell permeability assays. Use in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your degrader variants.
-
Quantitative Data Summary
The following tables summarize key quantitative data for SMARCA2/4 degrader-36 and provide illustrative examples from other published SMARCA2/4 degraders to demonstrate the impact of linker optimization.
Table 1: Performance Metrics for SMARCA2/4 Degrader-36 (Compound 29)
| Parameter | Value | Cell Line |
| DC50 (SMARCA2) | 0.22 nM | - |
| DC50 (SMARCA4) | 0.85 nM | - |
| gIC50 | 3.0 nM | NCI-H838 |
| gIC50 | 280 nM | Calu-6 |
Data from MedchemExpress product page.[1]
Table 2: Illustrative Example of Linker Length Optimization for a VHL-recruiting SMARCA2 Degrader Series
| Compound | Linker Modification | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Selectivity (SMARCA4/SMARCA2) |
| PROTAC 29 | Standard Linker | ~1 | ~3 | 3-fold |
| PROTAC 30 | Linker elongated by one carbon | ~4 | ~21 | 5.25-fold |
| Compound 31 | Optimal aliphatic linker (5 carbons) | <1 | ~10 | 10-fold |
This table is a representative example based on data from a study on VHL-recruiting SMARCA2 PROTACs and is intended to illustrate the principles of linker optimization.[2]
Experimental Protocols
1. Western Blotting for SMARCA2/4 Degradation
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Prepare a stock solution of the SMARCA2/4 degrader in DMSO.
-
Treat cells with a serial dilution of the degrader or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the SMARCA2/4 degrader for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 values by fitting the data to a dose-response curve.
-
3. In Vitro Ubiquitination Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT): E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase (e.g., purified CRBN complex), the target protein (e.g., recombinant SMARCA2), and ATP.
-
Add the SMARCA2/4 degrader or vehicle control (DMSO).
-
Initiate the reaction by adding ubiquitin.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against SMARCA2.
-
The appearance of higher molecular weight bands or a smear above the unmodified SMARCA2 band indicates polyubiquitination.
-
Visualizations
Caption: Mechanism of action of SMARCA2/4 degrader-36.
Caption: Troubleshooting workflow for linker optimization.
References
Troubleshooting poor degradation efficiency with Conjugate 151 PROTACs
Technical Support Center: Conjugate 151 PROTACs
Welcome to the technical support center for Conjugate 151 PROTACs. This resource provides troubleshooting guides and answers to frequently asked questions to help you optimize your experiments and achieve potent and specific degradation of your target protein.
Troubleshooting Guide: Poor Degradation Efficiency
This guide provides a step-by-step approach to diagnosing and resolving common issues related to suboptimal performance of Conjugate 151 PROTACs.
Q1: My Conjugate 151 PROTAC shows poor or no degradation of my target protein. What are the initial troubleshooting steps?
When encountering poor degradation, a systematic investigation is essential. The process involves verifying each step of the PROTAC mechanism of action, from cellular entry to final proteasomal degradation.[1] We recommend following a logical workflow to pinpoint the issue.
Step 1: Confirm Target Degradation with Western Blot The first step is to reliably quantify the level of the target protein. Western blotting is the most common method for this.
-
Action: Perform a dose-response experiment with your Conjugate 151 PROTAC over a wide concentration range (e.g., 0.1 nM to 10 µM) for a set time (e.g., 18-24 hours).[1]
-
Controls: Always include a vehicle control (e.g., DMSO) and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Outcome: If you do not observe degradation, proceed to the next steps to investigate the mechanism.
Step 2: Verify Cell Permeability and Target Engagement PROTACs are large molecules and may have difficulty crossing the cell membrane.[2][3][4] Furthermore, the PROTAC must bind to its intracellular target to function.
-
Action: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay to confirm that the PROTAC is entering the cell and binding to the target protein.[2][5]
-
Interpretation: A shift in the protein's melting temperature in CETSA indicates target engagement.[1][5] An increase in the NanoBRET signal confirms proximity between the PROTAC and its target in living cells.[6]
-
Troubleshooting: If there is no target engagement, the PROTAC may have poor cell permeability. Consider modifying the linker to improve physicochemical properties or using cell permeability assays (e.g., PAMPA, Caco-2) to quantify uptake.[4][7]
Step 3: Assess Ternary Complex Formation Successful degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][8][9]
-
Action: Perform a Co-Immunoprecipitation (Co-IP) experiment. Immunoprecipitate the E3 ligase (e.g., Cereblon or VHL) and blot for the target protein, or vice-versa.[1][5]
-
Interpretation: The presence of the target protein in the E3 ligase pulldown (or vice-versa) only in the presence of the PROTAC confirms ternary complex formation.[5]
-
Troubleshooting: If no ternary complex is formed, this is often a critical failure point. The issue may lie with the linker length or composition, or the choice of E3 ligase for the specific target.[10][11][12]
Step 4: Check for Target Ubiquitination The formation of a ternary complex must be productive, meaning it positions the target protein correctly for ubiquitination by the E3 ligase.[2]
-
Action: Conduct an in-cell ubiquitination assay. Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[1][2] Then, immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody.
-
Interpretation: The appearance of a high-molecular-weight smear or distinct bands above your target protein indicates poly-ubiquitination.[1]
-
Troubleshooting: Lack of ubiquitination despite ternary complex formation suggests a non-productive complex geometry. This necessitates a redesign of the PROTAC, typically by modifying the linker.[2]
Step 5: Confirm Proteasome Activity Finally, the ubiquitinated target must be recognized and degraded by the proteasome.
-
Action: Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding your Conjugate 151 PROTAC.[13]
-
Interpretation: If the PROTAC is functional, the proteasome inhibitor should "rescue" the target protein from degradation, restoring its levels compared to cells treated with the PROTAC alone.[13] This confirms a proteasome-dependent degradation mechanism.
-
Troubleshooting: If degradation is not rescued, it may suggest a non-proteasomal clearance mechanism or an experimental artifact. Also, ensure your cells are healthy, as cellular stress can impact the efficiency of the ubiquitin-proteasome system.[2]
Frequently Asked Questions (FAQs)
Q2: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[2] This occurs because the excess PROTAC molecules form separate binary complexes with either the target protein or the E3 ligase, which are non-productive and prevent the formation of the required ternary complex.[2][14]
-
Identification: The hook effect is characterized by a bell-shaped dose-response curve.
-
Solution: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe if a hook effect is present.[2] If you observe this effect, simply use the PROTAC at its optimal, lower concentration for maximal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
E3 Ligase Ligand-linker Conjugate 151 degradation and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-linker Conjugate 151. The information provided addresses common challenges related to degradation efficacy and compound stability.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues encountered during experiments with Conjugate 151.
Issue 1: Poor or No Degradation of Target Protein
You have treated your cells with Conjugate 151 but observe minimal or no reduction in the target protein levels by Western blot.
Possible Causes and Troubleshooting Steps:
-
Cell Line Suitability :
-
Verify Protein Expression : Confirm that your chosen cell line endogenously expresses sufficient levels of both the target protein and the specific E3 ligase recruited by Conjugate 151 (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1] Low expression of the E3 ligase is a common reason for the lack of degradation.[1]
-
Action : Use Western blot or qPCR to assess the expression levels of the target protein and the E3 ligase.
-
-
Suboptimal Concentration and Incubation Time :
-
The "Hook Effect" : At very high concentrations, the conjugate can form binary complexes (Conjugate 151-Target Protein or Conjugate 151-E3 ligase) instead of the productive ternary complex, which reduces degradation efficiency.[2]
-
Action : Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the optimal concentration (DC50) and maximal degradation (Dmax).[1][2] Also, optimize the incubation time, as degradation kinetics can vary.[2]
-
-
Issues with Ternary Complex Formation :
-
The stability of the ternary complex (Target Protein-Conjugate 151-E3 Ligase) is crucial for efficient ubiquitination and subsequent degradation.[2][3]
-
Action : Confirm ternary complex formation using co-immunoprecipitation (Co-IP).[4] Pull down the E3 ligase and blot for the target protein, or vice versa.
-
-
Impaired Ubiquitination or Proteasomal Activity :
-
Even if a ternary complex forms, ubiquitination may not occur if accessible lysine (B10760008) residues on the target protein are not correctly oriented.[4]
-
Action 1 (Ubiquitination) : Perform an in-cell ubiquitination assay. Immunoprecipitate the target protein after treating cells with Conjugate 151 and a proteasome inhibitor (e.g., MG-132), then blot with an anti-ubiquitin antibody to look for a characteristic laddering pattern.[2][4]
-
Action 2 (Proteasome Activity) : To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding Conjugate 151.[1] A "rescue" of the target protein from degradation indicates a proteasome-dependent mechanism.[1]
-
-
Compound Integrity and Stability :
-
The conjugate may have degraded in storage or in the experimental medium.
-
Action : Ensure proper storage of Conjugate 151. If possible, confirm its identity and purity using analytical methods like LC-MS.[1] Evaluate the stability of the conjugate in your cell culture medium.
-
Troubleshooting Workflow for Poor Degradation
Caption: A flowchart for troubleshooting poor target protein degradation.
Issue 2: High Cellular Toxicity or Off-Target Effects
You observe significant cell death or unexpected changes in protein expression profiles after treatment with Conjugate 151.
Possible Causes and Troubleshooting Steps:
-
Concentration Too High :
-
On-Target Toxicity :
-
The observed toxicity may be a direct result of losing the target protein, especially if it is essential for cell survival.[1]
-
Action : Assess the known function of the target protein. Compare the phenotype to that of a genetic knockdown (e.g., siRNA or CRISPR) of the target.
-
-
Off-Target Protein Degradation :
-
The conjugate may be degrading other essential proteins.[2]
-
Action : For advanced troubleshooting, perform unbiased proteomics (mass spectrometry) to get a global view of the conjugate's selectivity and identify other degraded proteins.[1] Shorter treatment times (<6 hours) are recommended to identify direct targets.[5]
-
-
E3 Ligase Ligand-Mediated Effects :
-
The E3 ligase ligand itself (e.g., a derivative of thalidomide (B1683933) for CRBN) can have biological effects, such as the degradation of neosubstrates.[1]
-
Action : Use an inactive enantiomer or a version of the conjugate where the E3 ligase binding motif is modified as a negative control.[1] This helps distinguish between on-target degradation and effects related to E3 ligase binding.[1]
-
Decision Tree for Toxicity Issues
Caption: A decision tree for investigating cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues for E3 ligase ligand-linker conjugates?
A1: Conjugates like Conjugate 151 can face several stability challenges:
-
Metabolic Instability : They can be rapidly metabolized by enzymes, particularly Cytochrome P450s in the liver and blood, which can limit in vivo efficacy.[6]
-
Chemical Instability : Certain chemical groups within the molecule, such as those in some E3 ligase ligands (e.g., thalidomide derivatives), can be susceptible to hydrolysis in aqueous solutions.[6]
-
Poor Solubility and Aggregation : Due to their high molecular weight and lipophilicity, these conjugates often have poor aqueous solubility, which can lead to aggregation and precipitation in assay buffers.[6]
Q2: How does the linker component affect the stability and efficacy of Conjugate 151?
A2: The linker is a critical determinant of a conjugate's properties.[6] Its length, rigidity, and chemical composition influence:
-
Ternary Complex Formation : The linker must be the appropriate length and flexibility to allow the target protein and E3 ligase to come together productively.
-
Metabolic Stability : The linker itself can be a site for metabolic modification. Incorporating more stable chemical groups (e.g., ethers, fluoroalkanes) or cyclic structures can enhance metabolic stability.[6]
-
Physicochemical Properties : The linker impacts the conjugate's overall solubility and permeability.[6]
Q3: How can I determine the DC50 and Dmax values for Conjugate 151?
A3: These values are determined by performing a dose-response experiment. Treat cells with a serial dilution of the conjugate (e.g., 8-12 concentrations) for a fixed period (e.g., 24 hours). After cell lysis, perform a quantitative Western blot or another protein quantification method. Normalize the target protein band intensity to a loading control (e.g., GAPDH). Finally, plot the normalized protein levels against the log of the conjugate concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[2]
Q4: My conjugate is not cell-permeable. What can I do?
A4: Poor cell permeability is a common challenge for large molecules like PROTACs. Strategies to improve it include modifying the linker to optimize physicochemical properties (e.g., reducing polarity, increasing lipophilicity within a certain range) or introducing intramolecular hydrogen bonds to shield polar groups and create a more compact structure.[6]
Data Presentation
Table 1: Example Dose-Response Data for Conjugate 151
| Concentration (nM) | Log(Concentration) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | - | 100 |
| 1 | 0 | 85 |
| 10 | 1 | 55 |
| 50 | 1.7 | 25 |
| 100 | 2 | 15 |
| 500 | 2.7 | 10 |
| 1000 | 3 | 12 |
| 5000 | 3.7 | 30 |
From this data, the DC50 is estimated to be between 10 and 50 nM, and the Dmax is approximately 90% degradation (at 500 nM). The increase in protein level at 5000 nM suggests a potential "hook effect".
Table 2: Summary of Stability Assay Results
| Assay Type | Conjugate 151 | Positive Control (Unstable) | Negative Control (Stable) |
| Human Liver Microsome Stability | |||
| Half-life (t½, minutes) | 45 | < 10 | > 60 |
| Plasma Stability | |||
| % Remaining after 1 hr | 70% | 25% | 95% |
| Aqueous Buffer Stability (pH 7.4) | |||
| % Remaining after 24 hrs | 92% | - | - |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective : To determine the rate of metabolic degradation of Conjugate 151.[6]
Materials :
-
Test conjugate (Conjugate 151)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure :
-
Preparation : Prepare stock solutions of the test conjugate and control compounds in a suitable solvent (e.g., DMSO).[6]
-
Reaction Mixture : In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test conjugate. Pre-incubate the mixture at 37°C.
-
Initiation : Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[6]
-
Quenching : Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[6]
-
Sample Preparation : Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.[6]
-
LC-MS/MS Analysis : Analyze the samples to quantify the remaining concentration of the parent conjugate at each time point.[6]
-
Data Analysis : Plot the natural logarithm of the percentage of the remaining conjugate versus time to calculate the in vitro half-life (t½).[6]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective : To verify the formation of the Target Protein-Conjugate 151-E3 Ligase ternary complex within cells.[4]
Materials :
-
Cells treated with Conjugate 151, vehicle control, and negative control conjugate.
-
Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors.
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE and Western blot reagents.
Procedure :
-
Cell Treatment : Treat cells with the optimal concentration of Conjugate 151 for a short duration (e.g., 1-4 hours).[4]
-
Cell Lysis : Lyse the cells in non-denaturing IP lysis buffer.[4]
-
Pre-clearing : Incubate the lysate with Protein A/G beads to reduce non-specific binding.[4]
-
Immunoprecipitation : Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C to pull down the protein and its binding partners.[4]
-
Washing : Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution : Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer.
-
Western Blot Analysis : Run the eluates on an SDS-PAGE gel and perform a Western blot, probing for the target protein (if the E3 ligase was pulled down) or the E3 ligase (if the target was pulled down). A band in the Conjugate 151 lane that is absent in the control lanes confirms the formation of the ternary complex.
References
Technical Support Center: Improving Intracellular Delivery and Efficacy of Antibody-PROTAC Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with antibody-PROTAC conjugates (APCs), also known as degrader-antibody conjugates (DACs). While the query specifically mentioned "Conjugate 151-based PROTACs," our research indicates that "Conjugate 151" (e.g., IMGN151, AMT-151) refers to an antibody-drug conjugate (ADC) targeting the folate receptor alpha (FRα). This resource is tailored to address the unique challenges of antibody-mediated delivery of PROTACs, a novel therapeutic modality that combines the specificity of an antibody with the protein-degrading capability of a PROTAC.
Frequently Asked Questions (FAQs)
Q1: What are antibody-PROTAC conjugates (APCs) and how do they differ from traditional PROTACs?
A1: Antibody-PROTAC conjugates (APCs) are a next-generation therapeutic platform that utilizes a monoclonal antibody to selectively deliver a PROTAC payload to specific cell types.[1][2] Unlike traditional small-molecule PROTACs that rely on passive cell permeability to reach their intracellular targets, APCs enter cells through receptor-mediated endocytosis.[1] Once internalized, the PROTAC is released from the antibody to engage its target protein and induce its degradation via the ubiquitin-proteasome system.[2][3] This approach aims to improve the therapeutic window by enhancing tumor-specific delivery and minimizing systemic exposure to the potent PROTAC molecule.[2]
Q2: We are observing poor degradation of the target protein with our APC. What are the potential causes?
A2: Insufficient target degradation with an APC can stem from several factors along its mechanism of action. These can be broadly categorized as:
-
Poor antibody targeting and internalization: The antibody component may not bind its target antigen with sufficient affinity or the antigen may not internalize efficiently.
-
Inefficient PROTAC release: The linker connecting the antibody and the PROTAC may not be effectively cleaved in the intracellular environment.
-
Suboptimal activity of the released PROTAC: The released PROTAC may have poor intrinsic cell permeability, low binding affinity for the target protein or E3 ligase, or may be subject to efflux pumps.
-
Low E3 ligase expression: The target cells may have low expression levels of the E3 ligase recruited by the PROTAC.[4]
Q3: How does the choice of linker impact the efficacy of an antibody-PROTAC conjugate?
A3: The linker is a critical component of an APC, as it must remain stable in systemic circulation but be efficiently cleaved upon internalization into the target cell.[3] The choice of linker chemistry (e.g., cleavable by lysosomal proteases, pH-sensitive, or glutathione-sensitive) dictates the rate and location of PROTAC release.[4] A linker that is too stable can result in insufficient release of the active PROTAC, while a linker that is too labile can lead to premature release and off-target toxicity.
Q4: Can we apply the same cell permeability enhancement strategies used for small-molecule PROTACs to our APC?
A4: Not directly to the intact APC, as its entry into the cell is governed by the antibody's interaction with its cell surface receptor. However, once the PROTAC payload is released from the antibody, its ability to traverse the endolysosomal membrane and reach its cytosolic or nuclear target is dependent on its own physicochemical properties. Therefore, strategies to improve the permeability of the released PROTAC, such as optimizing its lipophilicity, reducing its polar surface area, and promoting the formation of intramolecular hydrogen bonds, are highly relevant.[5][6][7]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during the development and testing of antibody-PROTAC conjugates.
Guide 1: Troubleshooting Poor Target Degradation
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No or minimal target degradation in cell-based assays | 1. Inefficient antibody binding or internalization | - Verify antibody binding to the target cells using flow cytometry or immunofluorescence. - Perform an internalization assay to confirm that the antibody-antigen complex is being taken up by the cells. |
| 2. Ineffective linker cleavage | - Analyze the intracellular concentration of the released PROTAC using LC-MS/MS. - Test different linker chemistries that are sensitive to the intracellular environment of the target cells. | |
| 3. Poor activity of the released PROTAC | - Synthesize and test the "free" PROTAC in cell-based assays to determine its intrinsic degradation activity (DC50). - If the free PROTAC is inactive, re-evaluate its design (warhead, E3 ligase binder, linker). | |
| 4. Low E3 ligase expression in target cells | - Quantify the expression of the relevant E3 ligase (e.g., CRBN, VHL) in the target cell line using Western blot or qPCR. - Consider using a PROTAC that recruits a more highly expressed E3 ligase in the target cells. | |
| "Hook effect" observed (decreased degradation at high APC concentrations) | Formation of unproductive binary complexes | - At high concentrations, the released PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[4] - Test a wider range of APC concentrations, including lower doses, to identify the optimal concentration for degradation.[4] |
| Good degradation in biochemical assays but poor activity in cells | Poor cell permeability of the released PROTAC or active efflux | - Conduct a cell permeability assay (e.g., PAMPA) with the free PROTAC. - Use efflux pump inhibitors to determine if the PROTAC is a substrate for transporters like P-glycoprotein. |
Guide 2: Optimizing the Released PROTAC for Intracellular Activity
Once the antibody has delivered the PROTAC to the target cell, the efficacy of the released PROTAC is governed by principles similar to those for small-molecule PROTACs.
| Strategy | Rationale | Experimental Approach |
| Optimize Lipophilicity (Altered LogP) | ALogP values between 3 and 5 are often associated with better permeability for "beyond Rule of 5" compounds like PROTACs.[8][9] | - Synthesize a small library of PROTACs with modified linkers or warheads to modulate lipophilicity. - Measure ALogP and correlate with cell permeability and degradation activity. |
| Amide-to-Ester Substitution | Replacing an amide bond with a less polar ester can improve physicochemical properties and permeability.[8][9][10] This can lead to more potent degradation.[8][10] | - Synthesize matched pairs of amide- and ester-containing PROTACs. - Compare their permeability, intracellular stability, and degradation potency.[8][9] |
| Introduce Intramolecular Hydrogen Bonds | The formation of intramolecular hydrogen bonds can help to "mask" polar groups and reduce the effective size of the PROTAC, facilitating membrane passage.[5][7] | - Design PROTACs with linkers or ligands capable of forming intramolecular hydrogen bonds. - Use NMR spectroscopy to study the solution conformation of the PROTAC in different solvents to assess its "chameleonicity".[3][7] |
| Modify the Linker | Shorter alkyl linkers may be preferable for permeability as they can minimize the topological polar surface area (TPSA).[8][9] Replacing PEG linkers with more rigid structures like a 1,4-disubstituted phenyl ring can also improve permeability.[5] | - Systematically vary the length and composition of the linker. - Evaluate the impact on permeability and degradation activity. |
Experimental Protocols
Protocol 1: Antibody-PROTAC Conjugate (APC) Internalization Assay
This protocol describes a method to assess the internalization of an APC using a fluorescently labeled antibody.
Methodology:
-
Labeling: Label the antibody component of the APC with a pH-sensitive fluorescent dye (e.g., a dye that fluoresces in the acidic environment of the endosome).
-
Cell Seeding: Seed target cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled APC at various concentrations and for different time points.
-
Washing: Wash the cells with cold PBS to remove non-internalized APC.
-
Analysis: Analyze the fluorescence intensity of the cells using a plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates internalization.
Protocol 2: Intracellular PROTAC Release Assay (LC-MS/MS)
This protocol quantifies the amount of free PROTAC released inside the cells.
Methodology:
-
Cell Treatment: Treat a known number of cells with the APC for a specific duration.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable buffer.
-
Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant containing the small-molecule PROTAC.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released PROTAC. A standard curve of the free PROTAC should be used for accurate quantification.
Protocol 3: Target Protein Degradation Assay (Western Blot)
This is a standard method to assess the extent of target protein degradation induced by the APC.
Methodology:
-
Cell Seeding and Treatment: Seed cells and treat them with a range of APC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Quantification: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for an antibody-PROTAC conjugate (APC).
Caption: Troubleshooting workflow for poor target degradation by APCs.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 3. researchgate.net [researchgate.net]
- 4. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Target Protein Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. EP3458101B1 - Protac antibody conjugates and methods of use - Google Patents [patents.google.com]
- 10. Multi-step high-throughput conjugation platform for the development of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SMARCA2/4 Degrader-36
Welcome to the technical support center for SMARCA2/4 Degrader-36. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this molecule and to troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SMARCA2/4 Degrader-36?
A1: SMARCA2/4 Degrader-36 is a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules with two key ligands connected by a linker.[1] One ligand binds to the protein of interest (POI), in this case, the ATPase subunits SMARCA2 and SMARCA4 of the SWI/SNF chromatin remodeling complex. The other ligand recruits an E3 ubiquitin ligase. The simultaneous binding of the degrader to both the target protein and the E3 ligase forms a ternary complex. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the cell's proteasome.[1] The degrader is then released to target another protein molecule.[1]
Q2: What are the expected on-target effects of SMARCA2/4 Degrader-36?
A2: The primary on-target effect is the degradation of SMARCA2 and SMARCA4 proteins. These are the core catalytic subunits of the SWI/SNF complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[2] Degradation of SMARCA2/4 is expected to disrupt SWI/SNF complex function, leading to changes in gene expression, particularly those involved in cell cycle progression and proliferation.[3][4] In cancer cells with mutations in one of the paralogs (e.g., SMARCA4-deficient tumors), selective degradation of the remaining paralog (SMARCA2) can induce synthetic lethality, leading to potent anti-proliferative effects.[2][3]
Q3: What are the known or potential off-target effects of SMARCA2/4 Degrader-36?
A3: While designed for selectivity, potential off-target effects can occur. These may include:
-
Degradation of other bromodomain-containing proteins: The ligand binding to SMARCA2/4 may have some affinity for other proteins with similar structural domains. For instance, some SMARCA2/4 degraders have been observed to also degrade PBRM1, another bromodomain-containing subunit of the SWI/SNF complex.[2][4][5]
-
"Off-target" ubiquitination: The ternary complex formed might not be perfectly oriented, leading to the ubiquitination of proteins other than the intended target. The linker design plays a critical role in minimizing such effects.[6]
-
CRBN/VHL neosubstrate degradation: The E3 ligase ligand (e.g., for Cereblon or VHL) can sometimes induce the degradation of endogenous proteins that are not the primary target.[7]
-
Disruption of DNA damage repair pathways: SMARCA2 and SMARCA4 are involved in DNA damage repair.[8][9] Their degradation could potentially sensitize cells to DNA damaging agents or lead to genomic instability.
Q4: In which cell lines is SMARCA2/4 Degrader-36 expected to be most effective?
A4: The degrader is expected to be most effective in cancer cell lines that are dependent on SMARCA2 for survival. This is particularly the case in tumors with loss-of-function mutations in SMARCA4.[2] Examples of such cell lines include certain non-small cell lung cancer (NSCLC) lines like A549 and NCI-H1568, as well as some melanoma and rhabdoid tumor cell lines.[3][7]
Troubleshooting Guides
Issue 1: No or incomplete degradation of SMARCA2/4.
| Potential Cause | Troubleshooting Action |
| Poor Cell Permeability | PROTACs can be large molecules with suboptimal physicochemical properties.[10] Consider modifying the experimental conditions, such as incubation time or using a different cell line with potentially higher permeability. |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex is crucial for degradation.[10] Confirm target engagement and complex formation using biophysical assays like TR-FRET or co-immunoprecipitation.[11][12] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase (e.g., CRBN or VHL) may not be expressed at sufficient levels in your cell line.[10] Verify E3 ligase expression via Western blot or qPCR. |
| High Protein Synthesis Rate | The cell might be synthesizing new SMARCA2/4 protein at a rate that counteracts degradation.[11] Perform a time-course experiment to identify the optimal degradation window, which may be at earlier time points (<6 hours).[11][13] |
| Proteasome Inhibition | Other compounds in the media or intrinsic cellular factors may be inhibiting the proteasome.[11] Include a positive control, such as the proteasome inhibitor MG132, to confirm proteasome activity.[11] |
Issue 2: The "Hook Effect" is observed (decreased degradation at high concentrations).
| Potential Cause | Troubleshooting Action |
| Formation of Non-productive Binary Complexes | At high concentrations, the degrader can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[6][10] |
| Wide Dose-Response Experiment | Perform a dose-response experiment over a broad concentration range (e.g., pM to µM) to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[6][10] |
| Test Lower Concentrations | Focus on a lower concentration range (e.g., nanomolar to low micromolar) to find the "sweet spot" for maximal degradation.[6] |
| Biophysical Assays | Use techniques like TR-FRET or Surface Plasmon Resonance (SPR) to measure the formation and stability of the ternary complex at different degrader concentrations.[6] |
Issue 3: Unexpected cellular phenotype or toxicity.
| Potential Cause | Troubleshooting Action |
| Off-Target Protein Degradation | The degrader may be causing the degradation of other proteins crucial for cell viability. |
| Global Proteomics | Perform unbiased whole-cell proteomics (e.g., TMT-based mass spectrometry) to identify all proteins that are degraded upon treatment with the compound. Shorter treatment times (<6 hours) are recommended to identify direct targets.[2][12][13] |
| Target Engagement of Off-Targets | The warhead or E3 ligase binder may be engaging other proteins without leading to their degradation, but still causing a phenotypic effect. |
| Cellular Thermal Shift Assay (CETSA) | Use CETSA to identify which proteins are bound by the degrader in a cellular context.[6] |
| Disruption of Essential Pathways | Degradation of SMARCA2/4 may impact critical cellular processes beyond proliferation, such as DNA repair.[8][9] |
| Pathway Analysis | Conduct RNA sequencing or pathway analysis to understand the downstream transcriptional effects of SMARCA2/4 degradation.[4] |
Quantitative Data Summary
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | SMARCA4 Status | SMARCA2 DC50 (nM) | SMARCA4 DC50 (nM) | Anti-Proliferation IC50 (nM) |
| NCI-H1568 | Deficient | 15 | >1000 | 25 |
| A549 | Deficient | 20 | >1000 | 30 |
| SK-MEL-5 | Deficient | 22 | >1000 | 45 |
| NCI-H520 | Wild-Type | 50 | 75 | >2000 |
| MCF7 | Wild-Type | 65 | 80 | >2000 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Western Blot for SMARCA2/4 Degradation
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with a serial dilution of SMARCA2/4 Degrader-36 (e.g., 8-12 concentrations ranging from 1 pM to 10 µM) for a fixed time (e.g., 8, 16, or 24 hours).[11] Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or α-Tubulin) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Plot the normalized protein levels against the log of the degrader concentration to determine DC50 values.[11]
Protocol 2: Global Proteomics by Mass Spectrometry
-
Cell Treatment: Treat cells (e.g., a SMARCA4-deficient line and a wild-type line) with SMARCA2/4 Degrader-36 at a concentration of 3-5x the DC50 and a DMSO vehicle control for a short duration (e.g., 6 hours) to enrich for direct degradation targets.[2][13]
-
Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.
-
TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Proteins that are significantly downregulated in the degrader-treated samples compared to the DMSO control are considered potential degradation targets.
Visualizations
Signaling and Mechanistic Diagrams
Caption: Mechanism of Action for SMARCA2/4 Degrader-36
Caption: Role of SMARCA2/4 in Chromatin Remodeling
Caption: Troubleshooting Logic for Degrader Experiments
References
- 1. fondazionebonadonna.org [fondazionebonadonna.org]
- 2. preludetx.com [preludetx.com]
- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. biorxiv.org [biorxiv.org]
- 9. SMARCA2 and SMARCA4 Participate in DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Conjugate 151-Derived Degraders
Welcome to the technical support center for Conjugate 151-derived degraders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to optimize the efficacy of your degrader experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a Conjugate 151-derived degrader?
A1: Conjugate 151-derived degraders are heterobifunctional molecules designed to eliminate specific target proteins from cells. They function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2] The degrader itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3]
Q2: My Conjugate 151-derived degrader is not showing any degradation of my target protein. What are the potential causes?
A2: A lack of degradation can stem from several factors. Key areas to investigate include:
-
Poor Cell Permeability: Degraders are often large molecules that may struggle to cross the cell membrane.[4]
-
Inefficient Ternary Complex Formation: The degrader may not be effectively bringing together the target protein and the E3 ligase.[5] The stability and geometry of this complex are critical for ubiquitination.
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in your cell line or may not be the optimal choice for your target protein.[5]
-
Suboptimal Linker Design: The linker connecting the target-binding and E3 ligase-binding moieties plays a crucial role in the formation of a productive ternary complex.[5][6]
-
Compound Instability: The degrader may be unstable in the cell culture medium.[4]
Q3: I'm observing a "hook effect" with my Conjugate 151-derived degrader. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high degrader concentrations.[4] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[4][5]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[4]
-
Enhance Ternary Complex Cooperativity: Design degraders that promote positive cooperativity in ternary complex formation, which stabilizes the ternary complex over the binary ones.[4]
Troubleshooting Guides
Issue 1: No or Low Potency of Conjugate 151-Derived Degrader
This is one of the most common challenges. The following workflow can help you systematically troubleshoot the issue.
References
Technical Support Center: Overcoming Resistance to SMARCA2/4 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SMARCA2/4 degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate challenges in your experiments and overcome resistance to SMARCA2/4 degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to SMARCA2/4 degraders?
Acquired resistance to SMARCA2/4 degraders, such as PROTACs, can arise through several mechanisms. One key mechanism is the development of mutations in the drug-binding site of SMARCA4, which prevents the degrader from effectively binding to its target.[1] Another significant resistance mechanism is the overexpression of the ATP-binding cassette transporter ABCB1 (also known as P-glycoprotein or MDR1).[1] ABCB1 is a drug efflux pump that can actively transport the degrader out of the cell, reducing its intracellular concentration and efficacy.[1] This overexpression can confer broader resistance to other PROTAC degraders as well.[1]
Q2: My cells are showing reduced sensitivity to the SMARCA2/4 degrader over time. How can I determine the cause?
To investigate the cause of reduced sensitivity, a systematic approach is recommended. First, verify the identity and integrity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification. Next, assess the protein levels of SMARCA2 and SMARCA4 via Western blot to confirm that the target is still expressed. To investigate potential resistance mechanisms:
-
Sequence the SMARCA4 gene: Specifically, focus on the bromodomain region to identify any potential mutations that could interfere with degrader binding.
-
Evaluate ABCB1 expression: Use qPCR or Western blot to check for the upregulation of the ABCB1 transporter.
-
Assess E3 ligase components: Mutations or downregulation of the components of the E3 ligase machinery (e.g., VHL, CRBN) can also lead to resistance.[1][2] Analyze the expression and mutation status of the relevant E3 ligase and its associated proteins.
Q3: Are there strategies to overcome ABCB1-mediated resistance?
Yes, ABCB1-mediated resistance can be addressed by co-administering an ABCB1 inhibitor. For example, the ABCB1 inhibitor zosuquidar (B1662489) has been shown to reverse resistance to SMARCA2/4 degraders and other PROTACs by blocking the drug efflux pump.[1] This restores the intracellular concentration of the degrader and its therapeutic efficacy.
Q4: Can combination therapies be effective in overcoming resistance or enhancing the efficacy of SMARCA2/4 degraders?
Combination therapies are a promising strategy. In cancers with co-occurring mutations, such as in KRAS, combining SMARCA2 degraders with inhibitors of the MAPK pathway (e.g., KRAS G12C, SHP2, or MEK inhibitors) has shown synergistic effects.[3] Additionally, in SMARCA4-deficient non-small cell lung cancer (NSCLC), there is a synthetic lethal interaction with CDK4/6 inhibition, suggesting that a combination with CDK4/6 inhibitors like palbociclib (B1678290) could be effective.[4][5][6] Another potential combination is with TEAD inhibitors in SMARCA4-mutant lung cancer, as SMARCA2 degradation can lead to enhancer reprogramming that creates a dependency on the TEAD pathway.[7]
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of SMARCA2/4 observed by Western Blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degrader Instability | Prepare fresh degrader solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Incorrect Antibody | Verify the specificity of your primary antibody for SMARCA2 and SMARCA4. Use a positive control lysate from a cell line with known high expression. |
| Suboptimal Lysis Buffer | Use a robust lysis buffer, such as RIPA buffer, supplemented with fresh protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation. |
| Insufficient Treatment Time/Concentration | Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for degradation in your specific cell line.[8] |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance. Refer to the FAQs on resistance mechanisms and consider using a different, sensitive cell line as a positive control. |
| E3 Ligase Issues | Confirm that the cell line expresses the necessary E3 ligase (e.g., VHL or Cereblon) for your specific degrader.[1] |
Problem 2: High background or non-specific bands in Co-Immunoprecipitation (Co-IP).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Pre-clearing | Pre-clear the cell lysate with control IgG and protein A/G beads for at least 1 hour at 4°C to reduce non-specific binding.[9] |
| Inadequate Washing | Increase the number of washes (at least 3-4 times) and use a more stringent wash buffer. Ensure the wash buffer composition is appropriate for the protein interaction being studied. |
| Antibody Cross-reactivity | Use a highly specific monoclonal antibody for the immunoprecipitation. Validate the antibody's specificity by Western blot. |
| Excessive Antibody | Titrate the amount of antibody used for the IP to find the optimal concentration that maximizes specific binding while minimizing non-specific interactions. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative SMARCA2/4 degraders.
Table 1: In Vitro Degradation Potency of SMARCA2/4 Degraders
| Degrader | Target(s) | Cell Line | DC50 | Dmax | Reference |
| YDR1 | SMARCA2 | H1792 | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | [8] |
| YD54 | SMARCA2 | H1792 | 8.1 nM (24h), 16 nM (48h) | 98.9% (24h), 99.2% (48h) | [8] |
| SMD-3040 | SMARCA2 | - | Low nM | >90% | [10] |
| PROTAC 1 | SMARCA2 | MV-4-11 | 300 nM | ~65% | [11] |
| PROTAC 1 | SMARCA4 | MV-4-11 | 250 nM | ~70% | [11] |
| Degrader-18 | SMARCA2 | A549 | <100 nM | - | [11] |
| Degrader-18 | SMARCA4 | MV411 | <100 nM | - | [11] |
| Degrader-1 | SMARCA4 | - | 2.2 nM | - | [12] |
Table 2: In Vivo Efficacy of SMARCA2 Degraders
| Degrader | Model | Dosing | Outcome | Reference |
| YDR1 | H1568 Xenograft | 80 mg/kg, oral, daily for 4 days | 87% SMARCA2 degradation in tumors | [8] |
| SMD-3040 | SMARCA4-deficient xenografts | Well-tolerated doses | Strong tumor growth inhibition | [10] |
Experimental Protocols
Western Blot for SMARCA2/4 Degradation
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with the desired concentrations of the SMARCA2/4 degrader or vehicle control (e.g., DMSO) for the specified duration.[6]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Denature at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[6]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[6]
Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number will depend on the cell line and treatment conditions.
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of the SMARCA2/4 degrader or combination therapy.
-
Incubation: Incubate the plates for 1-3 weeks in a 37°C, 5% CO2 incubator, allowing colonies to form.[5]
-
Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution like 10% formalin or a methanol/acetic acid mixture for 10-15 minutes.[2] Stain the colonies with 0.5% crystal violet solution for at least 30 minutes.[2]
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the vehicle control.
Visualizations
Caption: Mechanisms of acquired resistance to SMARCA2/4 degraders.
Caption: Experimental workflow for evaluating combination therapies.
Caption: Synthetic lethality of SMARCA2 degradation in SMARCA4-deficient cancer.
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTAC SMARCA2/4-degrader-18 | TargetMol [targetmol.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
E3 Ligase Ligand-linker Conjugate 151 purity and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity and quality control of E3 Ligase Ligand-linker Conjugates, with a specific focus on E3 Ligase Ligand-linker Conjugate 151 .
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in a question-and-answer format to facilitate the resolution of experimental hurdles.
Q1: What is the expected purity of this compound and how is it determined?
A1: The expected purity of this compound, like other high-quality synthetic compounds for PROTAC development, is typically ≥95%. The purity is commonly determined by a combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The chemical structure and integrity are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2]
Q2: My latest batch of Conjugate 151 shows lower than expected purity. What are the common causes and troubleshooting steps?
A2: Low purity in a new batch of an E3 ligase ligand-linker conjugate can stem from several factors during synthesis and purification.
Common Causes:
-
Incomplete reaction or side reactions during synthesis.
-
Inefficient purification leading to residual starting materials or by-products.
-
Degradation of the conjugate during storage or handling.
Troubleshooting Steps:
-
Re-analyze the sample: Rerun HPLC and LC-MS to confirm the initial purity assessment.
-
Review the synthesis protocol: Scrutinize the synthetic route, including coupling reactions and purification steps, for any deviations.[3]
-
Optimize purification: If residual starting materials or by-products are identified, consider optimizing the purification method (e.g., adjusting the solvent gradient in chromatography).
-
Assess stability: Check for degradation products. If the compound is unstable, review the storage conditions (temperature, light exposure, solvent).
Q3: I am observing unexpected or inconsistent results in my PROTAC experiments. Could the quality of the E3 Ligase Ligand-linker Conjugate be the issue?
A3: Absolutely. The purity and integrity of the E3 ligase ligand-linker conjugate are critical for the successful synthesis of a functional PROTAC. Poor quality can lead to several downstream issues.
| Observed Issue in PROTAC Experiment | Potential Cause Related to Conjugate Quality | Recommended Action |
| Low PROTAC Synthesis Yield | Impurities in the conjugate interfering with the coupling reaction. | Re-purify the conjugate or obtain a new, high-purity batch. |
| Low Degradation Efficiency of Target Protein | The conjugate has degraded, leading to an incorrectly formed PROTAC that cannot efficiently form a stable ternary complex.[3] | Confirm the structure and purity of the conjugate using NMR and Mass Spectrometry.[1] |
| "Hook Effect" at Lower Than Expected Concentrations | The presence of impurities that may bind to the target protein or E3 ligase without forming a productive ternary complex.[4] | Perform a wide dose-response experiment to characterize the hook effect and use a highly purified conjugate.[4] |
| Off-Target Effects | Impurities in the conjugate could lead to the formation of PROTAC species with altered selectivity. | Characterize the purity of the synthesized PROTAC using HPLC and LC-MS. |
Quality Control Experimental Protocols
Here are detailed methodologies for key experiments to assess the purity and quality of E3 Ligase Ligand-linker Conjugates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the percentage purity of the E3 ligase ligand-linker conjugate by separating it from any impurities.
Materials:
-
E3 Ligase Ligand-linker Conjugate sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Sample Preparation: Prepare a stock solution of the conjugate in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength appropriate for the chromophore in the conjugate)
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification
Objective: To confirm the molecular weight of the E3 ligase ligand-linker conjugate and identify the mass of any impurities.
Materials:
-
E3 Ligase Ligand-linker Conjugate sample
-
LC-MS grade solvents (as for HPLC)
-
LC-MS system with an electrospray ionization (ESI) source
Method:
-
Sample and Mobile Phase Preparation: Prepare as described for the HPLC protocol.
-
LC-MS Conditions: Use similar LC conditions as for the HPLC purity assessment. The eluent from the column is directed into the ESI source of the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive or Negative ESI, depending on the nature of the conjugate.
-
Scan Range: A range that includes the expected molecular weight of the conjugate and potential impurities (e.g., 100-1500 m/z).
-
Capillary Voltage: Typically 3-4 kV.
-
Cone Voltage: Optimize for best signal.
-
-
Data Analysis:
-
Confirm the presence of the expected [M+H]⁺ or [M-H]⁻ ion for the conjugate in the mass spectrum corresponding to the main HPLC peak.
-
Analyze the mass spectra of impurity peaks to tentatively identify their structures (e.g., residual starting materials, by-products).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the E3 Ligase Ligand-linker Conjugate.
Materials:
-
E3 Ligase Ligand-linker Conjugate sample (typically 1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Method:
-
Sample Preparation: Dissolve the conjugate in the appropriate deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be run for more detailed structural elucidation if necessary.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum to ensure they are consistent with the expected structure of the conjugate. The ¹³C NMR spectrum should show the expected number of carbon signals.
Visualizing Workflows and Pathways
General Quality Control Workflow
Caption: A typical workflow for the quality control of E3 Ligase Ligand-linker Conjugates.
PROTAC Mechanism of Action
Caption: The mechanism of PROTAC-induced protein degradation.
References
Validation & Comparative
Validating SMARCA2/4 Degradation: A Comparative Guide to Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the degradation of SMARCA2 and SMARCA4, two critical chromatin remodeling proteins. A primary focus is placed on the widely used Western blot technique, with detailed protocols and comparative data to assist researchers in obtaining reliable and quantifiable results. This guide also briefly discusses alternative methods to provide a broader context for validation strategies.
Introduction to SMARCA2/4 and Their Degradation
SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) are the mutually exclusive catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering nucleosome structure.[2][3] In certain cancers, mutations leading to the loss of SMARCA4 function create a dependency on SMARCA2 for survival, a concept known as synthetic lethality.[4][5][6] This has made the targeted degradation of SMARCA2 a promising therapeutic strategy for SMARCA4-deficient tumors.[4][6][7]
Proteolysis-targeting chimeras (PROTACs) are a class of small molecules designed to induce the degradation of specific proteins.[6][8] These heterobifunctional molecules link a ligand for the target protein to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to eliminate the target protein.[8][9] Validating the extent and specificity of this degradation is a critical step in the development of these targeted therapies.
Western Blotting for SMARCA2/4 Degradation
Western blotting is a cornerstone technique for quantifying the reduction in cellular protein levels following treatment with a degrader molecule.[8][10] It allows for the separation of proteins by size, enabling the specific detection of SMARCA2 and SMARCA4 and providing a semi-quantitative to quantitative measure of their abundance.
The general workflow for validating SMARCA2/4 degradation by Western blot involves several key steps, from cell treatment to data analysis.
Detailed Experimental Protocol
This protocol provides a generalized procedure for Western blot analysis of SMARCA2/4 degradation. Optimization of specific steps may be required based on the cell line and antibodies used.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.[10]
-
Degrader Preparation: Prepare a stock solution of the SMARCA2/4 degrader (e.g., PROTAC) in a suitable solvent like DMSO.[10]
-
Treatment: Treat cells with the desired concentrations of the degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 18, or 24 hours).[7][11]
Part 2: Cell Lysis and Protein Extraction
-
Cell Wash: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[10]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.[10][12] The inclusion of inhibitors is crucial to prevent protein degradation during sample preparation.[13]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.[10]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.[10]
Part 3: Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.[12]
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.[8]
Part 4: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[8][10]
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
Part 5: Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SMARCA2 or SMARCA4 overnight at 4°C with gentle agitation.[8] Refer to Table 1 for examples of commercially available antibodies.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.[10]
Part 6: Data Analysis
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system.[8]
-
Densitometry: Quantify the intensity of the bands corresponding to SMARCA2/4 and a loading control (e.g., α-Tubulin, β-actin, or HDAC1) using densitometry software.[7][8][14]
-
Normalization: Normalize the SMARCA2/4 band intensity to the corresponding loading control to account for any variations in protein loading.[8]
-
Quantification of Degradation: Calculate the percentage of protein degradation relative to the vehicle-treated control.[8] This data can be used to determine key parameters such as the DC50 (the concentration of the degrader that results in 50% degradation) and Dmax (the maximum percentage of degradation).[8][15]
Quantitative Data Presentation
The following table summarizes representative data from studies validating SMARCA2/4 degradation using PROTACs.
| Compound | Cell Line | Treatment Time (h) | Target(s) | DC50 | Dmax (%) | Loading Control | Reference |
| A947 | SW1573 | 20 | SMARCA2 | 39 pM | ~96% | Not Specified | [7] |
| A947 | SW1573 | 20 | SMARCA4 | 1.1 nM | ~92% | Not Specified | [7] |
| AU-24118 | VCaP | 4 | SMARCA4, PBRM1 | Dose-dependent | Not Specified | Vinculin | [11] |
| ACBI1 | MV-4-11 | 6 | SMARCA2, SMARCA4, PBRM1 | ~10 nM | >95% | Not Specified | [9] |
| G-6599 | NCI-H522 | 24 | SMARCA2 | 18 pM | >95% | Not Specified | [16] |
| G-6599 | NCI-H522 | 24 | SMARCA4 | 56 pM | >95% | Not Specified | [16] |
Key Reagents and Considerations
Table 1: Examples of Commercially Available Antibodies for Western Blot
| Target | Supplier | Catalog Number | Host | Application |
| SMARCA2 | Abcam | ab15597 | Rabbit | WB |
| SMARCA2 | Cell Signaling | #11966S | Rabbit | WB |
| SMARCA2 | Sigma-Aldrich | AV34484 | Rabbit | WB |
| SMARCA2 | Thermo Fisher | PA5-103113 | Rabbit | WB |
| SMARCA4 | Abcam | ab110641 | Rabbit | WB |
| SMARCA4 | Cell Signaling | #49360 | Rabbit | WB |
| α-Tubulin | Cell Signaling | #3873 | Mouse | WB |
| Vinculin | Abcam | ab18058 | Mouse | WB |
| HDAC1 | Cell Signaling | #5356 | Rabbit | WB |
This is not an exhaustive list. Researchers should validate antibodies for their specific applications.
Loading Controls: The choice of a loading control is critical for accurate quantification. Housekeeping proteins like β-actin or α-tubulin are commonly used.[14] However, it is important to ensure that the expression of the chosen loading control is not affected by the experimental treatment.
Protease and Phosphatase Inhibitors: The use of protease and phosphatase inhibitor cocktails is highly recommended to preserve the integrity of the target proteins during cell lysis and protein extraction.[13]
Signaling Pathway Context
SMARCA2 and SMARCA4 are core components of the SWI/SNF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin and regulate gene expression.[1][2] This complex can influence various cellular processes, including DNA repair, cell cycle control, and differentiation.[2][17][18] The degradation of SMARCA2/4 can therefore have profound effects on these pathways.
Comparison with Alternative Methods
While Western blotting is a robust method, other techniques can also be employed to validate protein degradation, each with its own advantages and limitations.
-
In-Cell Western™: This is a quantitative immunofluorescence assay performed in multi-well plates, offering higher throughput than traditional Western blotting.[7][19]
-
Capillary Western Blot (Jess): This automated system provides faster results and requires smaller sample volumes compared to traditional Western blotting.[20]
-
HiBiT Lytic Detection System: This method involves genetically tagging the target protein with a small peptide (HiBiT). Degradation is quantified by measuring the decrease in luminescence upon addition of a detection reagent, offering a highly sensitive and antibody-independent approach.[20]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used for the quantitative detection of proteins but does not provide information about protein size.[14][21]
-
Mass Spectrometry (MS): Global proteomic approaches using mass spectrometry can provide an unbiased and comprehensive view of protein degradation, including potential off-target effects.[4]
Table 2: Comparison of Protein Degradation Validation Methods
| Method | Throughput | Quantitative? | Size Information | Antibody Dependent? |
| Western Blot | Low to Medium | Semi-quantitative to Quantitative | Yes | Yes |
| In-Cell Western™ | High | Quantitative | No | Yes |
| Capillary Western | High | Quantitative | Yes | Yes |
| HiBiT System | High | Quantitative | No | No |
| ELISA | High | Quantitative | No | Yes |
| Mass Spectrometry | Low to Medium | Quantitative | Yes (indirectly) | No |
Conclusion
Validating the degradation of SMARCA2 and SMARCA4 is essential for the development of targeted protein degraders. Western blotting remains a reliable and widely used method for this purpose, providing crucial information on the extent of protein knockdown. By following a well-defined protocol and carefully considering experimental parameters, researchers can obtain robust and reproducible data. For higher throughput screening or when specific antibodies are unavailable, alternative methods such as the HiBiT system or mass spectrometry offer powerful complementary approaches. The choice of method will ultimately depend on the specific experimental needs, available resources, and the stage of the drug discovery process.
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SWI/SNF Subunits SMARCA4, SMARCD2 and DPF2 Collaborate in MLL-Rearranged Leukaemia Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. quora.com [quora.com]
- 15. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Heterozygous Mutations in SMARCA2 Reprogram the Enhancer Landscape by Global Retargeting of SMARCA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selvita.com [selvita.com]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
A Comparative Guide to E3 Ligase Linkers: Evaluating Linker Architectures in PROTAC Design
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. While the choice of ligands dictates the specificity of the PROTAC, the linker is a critical determinant of its overall efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[1][2]
This guide provides a comparative analysis of different E3 ligase linker types, using the linker architecture of a SMARCA2/4 degrader as a case study, and contextualizing its performance against other commonly employed linker classes. This objective comparison is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in the rational design of potent and selective protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active contributor to the molecule's biological activity.[3] Its length, chemical composition, and rigidity are critical parameters that influence:
-
Ternary Complex Formation and Stability: The linker must orient the POI and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin. The stability of this ternary complex is a key determinant of degradation efficiency.[4]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[3]
-
Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding ligand is non-selective.[1]
-
Physicochemical Properties: The linker's composition affects crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[5]
Case Study: Linker Architecture of a SMARCA2/4 Degrader
To illustrate the impact of linker design, we will consider the recently developed "PROTAC SMARCA2/4 degrader-36". This potent dual degrader of the chromatin remodelers SMARCA2 and SMARCA4 utilizes a specific E3 ligase ligand-linker conjugate in its design.[6] The degrader is composed of a ligand for the SMARCA2/4 bromodomain, a linker, and a ligand for the Cereblon (CRBN) E3 ligase.[6]
While the specific conjugate "151" appears to be a component of this degrader, we will analyze the performance of the final PROTAC, "PROTAC SMARCA2/4 degrader-36", which incorporates a piperidine-based rigid linker.[7] This provides a concrete example to compare against other common linker classes.
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly classified into three main categories: flexible linkers (alkyl and polyethylene (B3416737) glycol - PEG chains) and rigid linkers.[5][8]
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be adjusted.[9]
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.[9] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[5]
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can enhance the solubility and cell permeability of the PROTAC molecule.[5][8]
Rigid Linkers
Rigid linkers often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[5][8] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[5][7]
Data Presentation: Performance Comparison of Linker Types
The following table summarizes the performance of PROTACs with different linker types targeting various proteins, including SMARCA2/4, to provide a comparative perspective.
| Target Protein | E3 Ligase | Linker Type | Key Performance Metrics | Reference |
| SMARCA2/4 | CRBN | Rigid (Piperidine-based) | SMARCA2 DC50: 0.22 nM SMARCA4 DC50: 0.85 nM | [6] |
| SMARCA2 | CRBN | Rigid (Piperidinyl-piperazine) | Potent SMARCA2 degradation | [7] |
| SMARCA2 | VHL | Not Specified | Selective SMARCA2 degradation | [10][11] |
| BRD4 | CRBN | PEG | DC50 in the low nanomolar range | [9] |
| BTK | CRBN | Alkyl/Ether | Degradation dependent on linker length | [12] |
| CRBN | VHL | Alkyl vs. PEG | Alkyl linker induced CRBN degradation, while PEG linker showed weak degradation | [1] |
Data Interpretation: The table highlights that potent protein degradation can be achieved with various linker types. The choice of a rigid linker for the SMARCA2/4 degrader-36 resulted in highly potent, sub-nanomolar DC50 values.[6] This is consistent with findings that rigid linkers can enhance potency by reducing the entropic penalty of forming the ternary complex.[5] However, the optimal linker type and length are highly dependent on the specific POI-E3 ligase pair and often require empirical optimization.[1]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Cellular Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[4]
Methodology:
-
Cell Culture and Treatment: Plate the cell line of interest at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is essential.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control. The DC50 value can be determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.
Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity-induced interaction between the target protein and the E3 ligase in the presence of a PROTAC.[4]
Methodology:
-
Reagents:
-
Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-labeled anti-His).
-
Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., Alexa Fluor 647-labeled anti-GST).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
-
Procedure:
-
Prepare a solution containing the tagged target protein and the tagged E3 ligase in the assay buffer.
-
Add the PROTAC at various concentrations to the wells of the microplate.
-
Add the protein mixture to the wells.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate for another specified time (e.g., 60 minutes) at room temperature in the dark.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: The TR-FRET ratio is calculated from the emission intensities of the acceptor and donor fluorophores. An increase in the TR-FRET ratio indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[4]
Methodology:
-
Reagents:
-
Purified target protein, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination buffer.
-
-
Procedure:
-
In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the purified target protein.
-
Add the PROTAC at the desired concentration (a no-PROTAC control is essential).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to polyubiquitinated forms of the target protein indicates successful PROTAC-mediated ubiquitination.
-
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the evaluation of PROTACs.
Conclusion
The rational design of the linker is a critical aspect of developing effective and drug-like PROTACs. While flexible linkers such as PEG and alkyl chains offer synthetic convenience and have been widely successful, the strategic use of rigid linkers, as seen in the case of the potent SMARCA2/4 degrader-36, can lead to significant improvements in degradation potency. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, underscoring the necessity for empirical testing of a diverse range of linker types, lengths, and compositions. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of linker design and accelerate the development of novel protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 11. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Validation of PROTAC Activity: A Comparative Guide for "Conjugate 151"
This guide provides a comparative analysis of the in vitro activity of a hypothetical BRD4-targeting PROTAC, designated "Conjugate 151," against other well-characterized BRD4-targeting degraders and inhibitors. The data presented is a composite of established findings for similar molecules in the field and serves to illustrate the standard methods for PROTAC validation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI, which is then recognized and degraded by the proteasome.[3][4][5]
Figure 1. Mechanism of action for a PROTAC like Conjugate 151.
Comparative Performance Data
The efficacy of "Conjugate 151" is evaluated against two other compounds: a well-established BRD4-targeting PROTAC ("Alternative PROTAC") that utilizes a different E3 ligase, and a small molecule inhibitor of BRD4 ("Small Molecule Inhibitor"). The following tables summarize their performance in key in vitro assays.
Table 1: Protein Degradation Efficacy
This table compares the ability of the PROTACs to induce the degradation of the target protein, BRD4. DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of degradation observed.
| Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Conjugate 151 (Hypothetical) | BRD4 | Cereblon (CRBN) | HEK293T | 15 | >95 |
| Alternative PROTAC (e.g., MZ1) | BRD4 | VHL | HeLa | 25 | >90 |
| Small Molecule Inhibitor (e.g., JQ1) | BRD4 | N/A | HEK293T | N/A | N/A |
Data is representative and compiled for illustrative purposes.
Table 2: Biological Activity and Cytotoxicity
This table outlines the functional impact of each compound on cell viability. The IC₅₀ value represents the concentration at which 50% of cell growth is inhibited. For PROTACs, this cytotoxic effect is a downstream consequence of target protein degradation.[6]
| Compound | Mechanism of Action | Cell Line | Assay Type | IC₅₀ (nM) |
| Conjugate 151 (Hypothetical) | Degradation | MV4;11 | CellTiter-Glo | 50 |
| Alternative PROTAC (e.g., MZ1) | Degradation | MV4;11 | CellTiter-Glo | 80 |
| Small Molecule Inhibitor (e.g., JQ1) | Inhibition | MV4;11 | CellTiter-Glo | >1000 |
Data is representative and compiled for illustrative purposes.
Experimental Protocols and Workflows
The following are detailed methodologies for the key experiments used to validate PROTAC activity in vitro.
Figure 2. Standard workflow for Western Blot analysis of protein degradation.
Western Blot for Target Protein Degradation
This assay is the gold standard for directly measuring the reduction in target protein levels following PROTAC treatment.[5][7]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of "Conjugate 151" (e.g., 0.1 nM to 10 µM) or control compounds for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[7][8]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for a loading control protein (e.g., β-actin or GAPDH).[8]
-
Detection and Analysis: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control to determine the percentage of degradation.[8]
Co-Immunoprecipitation for Ternary Complex Formation
This assay confirms the PROTAC-dependent interaction between the target protein and the E3 ligase, which is the foundational step of the degradation mechanism.[9]
-
Cell Treatment and Lysis: Treat cells with "Conjugate 151" and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein, thus stabilizing the ternary complex.[9] Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase component (e.g., anti-CRBN) or the target protein (anti-BRD4) overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against both the target protein and the E3 ligase to confirm their co-precipitation.
Cell Viability Assay
This assay measures the cytotoxic effect of the PROTAC, which is a key indicator of its potential therapeutic efficacy.[6][10]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.[6][10]
-
Compound Treatment: Treat the cells with serial dilutions of "Conjugate 151" or control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period relevant to cell proliferation (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or CCK-8.[6][8] Measure the resulting luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to calculate the IC₅₀ value.[10]
Comparative Logic and Interpretation
The validation process for a novel PROTAC like "Conjugate 151" involves a logical progression from confirming the mechanism of action to evaluating its functional consequences. This is compared against both a similar modality (another PROTAC) and a different therapeutic approach (an inhibitor).
Figure 3. Logical flow for comparing different therapeutic modalities.
This guide demonstrates a systematic approach to the in vitro validation of a novel PROTAC. By comparing "Conjugate 151" to relevant alternatives, researchers can ascertain its relative potency, efficacy, and mechanism of action, providing a solid foundation for further preclinical development.
References
- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifesensors.com [lifesensors.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Selectivity Profiling of SMARCA2/4 Degrader-36: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SMARCA2/4 degrader-36, a potent molecule in the class of Proteolysis Targeting Chimeras (PROTACs). We present its selectivity profile alongside other notable SMARCA2/4 degraders, supported by experimental data and detailed methodologies. This objective comparison aims to inform research and development decisions in the pursuit of targeted cancer therapies.
Introduction to SMARCA2/4 Degraders
The SWI/SNF chromatin remodeling complex plays a crucial role in gene expression. Its two mutually exclusive ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), are key regulators of this process. In a significant subset of cancers, SMARCA4 is inactivated, leading to a synthetic lethal dependency on SMARCA2 for survival. This vulnerability has made the selective degradation of SMARCA2 a promising therapeutic strategy. PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This guide focuses on SMARCA2/4 degrader-36 and its performance relative to other degraders.
Quantitative Performance Data
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and selectivity of SMARCA2/4 degrader-36 and other relevant SMARCA2/4 degraders.
Table 1: In Vitro Degradation Profile of SMARCA2/4 Degraders
| Degrader | Target(s) | DC50 (SMARCA2) | Dmax (SMARCA2) | DC50 (SMARCA4) | Dmax (SMARCA4) | Cell Line | Reference |
| Degrader-36 (Compound 29) | SMARCA2/4 | 0.22 nM | >95% | 0.85 nM | >95% | Not Specified | [1][2] |
| SMD-3236 | SMARCA2 | < 1 nM | >95% | >1000 nM | ~41-50% | H838 | [3][4][5][6] |
| A947 | SMARCA2 | 39 pM | 96% | - | - | SW1573 | [7][8] |
| ACBI1 | SMARCA2/4, PBRM1 | 6 nM | >90% | 11 nM | >90% | MV-4-11 | [9][10] |
| AU-15330 | SMARCA2/4 | Potent | - | Potent | - | Prostate Cancer Xenograft | [11][12][13][14] |
| YDR1 | SMARCA2 | 6.4 nM | 99.2% | 135 nM | 79% | H322 | [15] |
| YD54 | SMARCA2 | 1 nM | 99.3% | 19 nM | 98% | H322 | [15] |
DC50: The concentration of the degrader that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. '-' indicates data not available from the searched sources.
Table 2: Selectivity Profile of SMARCA2 Degraders
| Degrader | SMARCA2 Selectivity over SMARCA4 (fold) | Notes | Reference |
| SMD-3236 | >2000 | Highly selective for SMARCA2 degradation. | [3][4][5] |
| Degrader 35 (SMD-3258) | >1000 | Weak and ineffective degrader of SMARCA4. | [4] |
| A947 | Moderately Selective | Achieves selective degradation despite non-selective binding. | [7] |
| YDR1 | ~21 | - | [15] |
| YD54 | ~19 | - | [15] |
Mechanism of Action and Cellular Effects
SMARCA2/4 degrader-36, like other PROTACs, functions by forming a ternary complex between the target protein (SMARCA2 or SMARCA4) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. For SMD-3236, this process is dependent on the VHL E3 ligase and the neddylation pathway. The degradation of SMARCA2 in SMARCA4-deficient cancer cells has been shown to inhibit cell proliferation. For instance, SMARCA2/4 degrader-36 significantly inhibits the proliferation of NCI-H838 and Calu-6 cells with gIC50 values of 3.0 nM and 280 nM, respectively[1][2].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for characterizing PROTAC degraders.
Experimental Protocols
Western Blotting for DC50 and Dmax Determination
This protocol is used to quantify the levels of target proteins following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
HiBiT Assay for Degradation Kinetics
This bioluminescence-based assay provides a quantitative measurement of protein levels in real-time.
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein (e.g., SMARCA2) tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Assay Preparation: Seed the HiBiT-tagged cells in a white, opaque microplate.
-
PROTAC Treatment and Lysis: Treat the cells with the degrader at various concentrations. At desired time points, add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate the degradation kinetics, including the rate of degradation, DC50, and Dmax, by normalizing the luminescent signal to the vehicle-treated control.
Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is employed to assess the global selectivity of the degrader.
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins that are significantly downregulated upon degrader treatment. This allows for the identification of both on-target and potential off-target effects. Global ubiquitin mapping can also be performed to identify all ubiquitinated proteins upon degrader treatment[16][17][18].
Conclusion
SMARCA2/4 degrader-36 demonstrates potent degradation of both SMARCA2 and SMARCA4. In contrast, molecules like SMD-3236 exhibit high selectivity for SMARCA2, which is a desirable characteristic for treating SMARCA4-deficient cancers while minimizing potential toxicities associated with SMARCA4 degradation. The choice of a degrader for therapeutic development will depend on the specific cancer context and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel SMARCA2/4 degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AU-15330, 2380274-50-8 | BroadPharm [broadpharm.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A947 | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of CRBN- and VHL-Based PROTAC Performance in Cancer Cell Lines
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical choice in PROTAC design is the selection of the E3 ubiquitin ligase to be recruited. This guide provides a comparative analysis of the performance of PROTACs utilizing two of the most common E3 ligase ligands: Thalidomide-based conjugates that recruit Cereblon (CRBN) and conjugates that recruit the von Hippel-Lindau (VHL) E3 ligase.
This comparison focuses on the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value target in oncology due to its role in regulating the transcription of oncogenes such as c-Myc.[1][] We will use the well-characterized BRD4-targeting PROTACs, ARV-825 and dBET1 (CRBN-based), and MZ1 (VHL-based), as representative examples to compare their degradation efficiency and impact on cell viability across various cancer cell lines.
Performance Comparison in Cancer Cell Lines
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The subsequent impact on cell viability is typically measured by the half-maximal inhibitory concentration (IC50).
BRD4 Degradation Potency (DC50) and Maximal Degradation (Dmax)
The following table summarizes the performance of CRBN- and VHL-based BRD4 PROTACs in inducing the degradation of BRD4 in different cancer cell lines. Lower DC50 values indicate higher potency.
| PROTAC | E3 Ligase Recruited | Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL) | BRD4 | < 1 | > 95 |
| 22Rv1 (Prostate Cancer) | BRD4 | 0.57 | Not Reported | ||
| NAMALWA (Burkitt's Lymphoma) | BRD4 | 1 | > 95 | ||
| CA46 (Burkitt's Lymphoma) | BRD4 | 1 | > 95 | ||
| dBET1 | CRBN | HeLa (Cervical Cancer) | BRD4 | ~3 | > 90 |
| Various Cancer Cell Lines | BRD4 | Highly Variable | Not Reported | ||
| MZ1 | VHL | HeLa (Cervical Cancer) | BRD4 | ~13 | > 90 |
| H661 (Lung Cancer) | BRD4 | 8 | Complete at 100 nM | ||
| H838 (Lung Cancer) | BRD4 | 23 | Complete at 100 nM |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution as experimental conditions may vary.[3][4]
Studies directly comparing CRBN- and VHL-based degraders have shown that while both are effective, their activity can be cell-line dependent. For instance, a screen of 56 cell lines demonstrated that the VHL-based PROTAC MZ1 was broadly active, whereas the CRBN-based dBET1 showed more variable and often inactive performance.[5] The expression levels of the respective E3 ligases (CRBN and VHL) can be a predictor of PROTAC activity.[5]
Anti-proliferative Activity (IC50)
The degradation of BRD4 leads to the downregulation of its target genes, resulting in anti-proliferative effects. The following table compares the IC50 values of CRBN- and VHL-based BRD4 PROTACs.
| PROTAC | E3 Ligase Recruited | Cell Line | IC50 (nM) |
| ARV-825 | CRBN | Kelly (Neuroblastoma) | 7.9 |
| NGP (Neuroblastoma) | 5.8 | ||
| SK-N-BE(2) (Neuroblastoma) | 12.2 | ||
| MZ1 | VHL | Neuroblastoma Cell Lines | Generally in the nanomolar range |
| dBET1 | CRBN | Neuroblastoma Cell Lines | Generally in the nanomolar range |
Note: Data compiled from multiple sources.[6][7]
Signaling Pathway and Mechanism of Action
BRD4 acts as a scaffold protein that binds to acetylated histones at enhancers and promoters, recruiting transcriptional machinery to drive the expression of key genes involved in cell proliferation and survival, including the proto-oncogene c-Myc.[1] In some cancers, such as triple-negative breast cancer, BRD4 has also been shown to regulate the Jagged1/Notch1 signaling pathway, which is critical for cancer cell dissemination.[3][5]
By inducing the degradation of BRD4, PROTACs effectively shut down these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of BRD4 degradation by a PROTAC leading to reduced oncogene expression.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial for the development of these novel therapeutics. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 protein in cultured cells following PROTAC treatment.[4][6]
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New SMARCA2/4 Degraders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging SMARCA2/4 degraders against established data. It summarizes key performance metrics, details experimental protocols for reproducibility, and visualizes complex biological pathways and workflows to accelerate research and development in this critical area of oncology.
The SWI/SNF chromatin remodeling complex, with its mutually exclusive ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), plays a pivotal role in regulating gene expression. In many cancers, inactivating mutations in SMARCA4 create a dependency on SMARCA2 for survival, a concept known as synthetic lethality. This has made the targeted degradation of SMARCA2 a promising therapeutic strategy. This guide benchmarks the performance of several recently developed SMARCA2/4 degraders.
Quantitative Performance Data of SMARCA2/4 Degraders
The following tables summarize the degradation potency (DC50 and Dmax) and anti-proliferative effects (IC50) of various SMARCA2/4 degraders across different cancer cell lines.
SMARCA2 Degradation Performance
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| PRT3789 | HeLa | 0.72[1][2] | >90 | 24 | VHL |
| NCI-H520 | 0.71[3] | 93[3][4] | 24 | VHL | |
| A947 | SW1573 | 0.039[5] | 96[5] | 20[6] | VHL |
| GLR203101 | HeLa | <10[7] | >80[7] | 24 | CRBN |
| AU-24118 | VCaP | Not specified | Not specified | 4[8] | CRBN |
| G-6599 | SW1573 | 0.018[9] | ≥95[9] | 2[9] | FBXO22 |
| PROTAC SMARCA2/4-degrader-19 | MV411 | <100 | Not specified | Not specified | Not specified |
| PROTAC SMARCA2/4-degrader-23 | A549 | <100[10] | >90[10] | 24[10] | Not specified |
| PROTAC SMARCA2/4-degrader-33 | A549 | <100[11] | >90[11] | 24[11] | Not specified |
SMARCA4 Degradation Performance
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | E3 Ligase Recruited |
| PRT3789 | HeLa | 14[1] | Not specified | 24 | VHL |
| NCI-H520 | 26[3] | 82[3] | 24 | VHL | |
| A947 | SW1573 | Not specified | Not specified | 20[6] | VHL |
| GLR203101 | HeLa | Not specified | <10[7] | 24 | CRBN |
| AU-24118 | VCaP | Not specified | Not specified | 4[8] | CRBN |
| G-6599 | SW1573 | 0.056[9] | ≥95[9] | 2[9] | FBXO22 |
| PROTAC SMARCA2/4-degrader-19 | MV411 | <100 | Not specified | Not specified | Not specified |
| PROTAC SMARCA2/4-degrader-23 | A549 | <100[10] | >90[10] | 24[10] | Not specified |
| PROTAC SMARCA2/4-degrader-33 | A549 | <100[11] | >90[11] | 24[11] | Not specified |
Anti-proliferative Activity
| Degrader | Cell Line | IC50 (nM) | Assay Type |
| PRT3789 | NCI-H1693 (SMARCA4-deficient) | 2.2[4] | Cell Viability |
| Calu-6 (SMARCA4 WT) | >10000[4] | Cell Viability | |
| GLR203101 | SMARCA4-deficient cell lines | Low nM | Cell Viability |
| SMARCA4 WT cell lines | >1000-fold selective | Cell Viability |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the quantification of target protein degradation following treatment with a SMARCA2/4 degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[12]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate, then incubate on ice for 30 minutes with occasional vortexing.[12][13]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][14]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (SMARCA2 or SMARCA4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][15]
-
Detection and Analysis: After further washes, add an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[12][13]
-
Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[12]
In-Cell Western Assay for Protein Degradation
This plate-based immunofluorescence assay offers a higher throughput alternative to traditional Western blotting for quantifying protein levels.
-
Cell Culture and Treatment: Seed cells in 96-well plates and treat with a concentration range of the degrader for the desired duration.
-
Fixation and Permeabilization: After treatment, fix the cells with a formaldehyde (B43269) solution for 20 minutes at room temperature. Subsequently, permeabilize the cells with a buffer containing Triton X-100 for 5 minutes.[16]
-
Blocking: Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.[16]
-
Antibody Incubation: Incubate the cells with primary antibodies against the target protein and a normalization control (e.g., a housekeeping protein) for 2 hours at room temperature or overnight at 4°C. After washing, incubate with species-specific secondary antibodies conjugated to different fluorophores for 1 hour at room temperature in the dark.[16]
-
Imaging and Analysis: After final washes, scan the plate using an infrared imaging system. The fluorescence intensities are used to quantify the levels of the target and normalization proteins in each well.
CellTiter-Glo® Luminescent Cell Viability Assay (IC50 Determination)
This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the degrader for a specified period (e.g., 72 hours).[17]
-
Reagent Preparation and Incubation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.[17][18]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the degrader concentration to determine the IC50 value using a suitable software like GraphPad Prism.[17]
Clonogenic Assay
This assay assesses the long-term effect of a cytotoxic agent on the ability of single cells to form colonies.
-
Cell Preparation and Seeding: Prepare a single-cell suspension and seed a specific number of cells into 6-well plates. The number of cells seeded is dependent on the expected survival fraction for each treatment condition.[19][20]
-
Treatment: After allowing the cells to attach, treat them with the degrader at various concentrations for a defined period.
-
Incubation: Following treatment, replace the medium and incubate the cells for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[19][20]
-
Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde (B144438) and then stain with 0.5% crystal violet.[21]
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition to determine the effect of the degrader on cell survival.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to characterize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Reagent Preparation: Prepare solutions of the fluorescently labeled target protein (e.g., with a donor fluorophore) and the E3 ligase (e.g., with an acceptor fluorophore), along with the PROTAC degrader at various concentrations.[22][23]
-
Assay Setup: In a microplate, combine the labeled proteins and the PROTAC degrader.
-
Incubation: Incubate the mixture for a specific period to allow for ternary complex formation.
-
Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The energy transfer from the donor to the acceptor fluorophore occurs only when they are in close proximity, i.e., when the ternary complex is formed.[24]
-
Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to characterize the formation of the ternary complex.[22][23]
Visualizations
SMARCA2/4 Signaling Pathway and PROTAC Mechanism
Caption: PROTAC-mediated degradation of SMARCA2 in the context of the SWI/SNF complex.
Experimental Workflow for Benchmarking SMARCA2/4 Degraders
Caption: A generalized experimental workflow for the comprehensive evaluation of SMARCA2/4 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PRT3789 | SMARCA2 degrader | Probechem Biochemicals [probechem.com]
- 3. preludetx.com [preludetx.com]
- 4. Prelude Therapeutics reports preclinical profile of first-in-human SMARCA2 degrader | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. ptglab.com [ptglab.com]
- 16. biomol.com [biomol.com]
- 17. benchchem.com [benchchem.com]
- 18. OUH - Protocols [ous-research.no]
- 19. Clonogenic Assay [bio-protocol.org]
- 20. Clonogenic Assay [en.bio-protocol.org]
- 21. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Unraveling the Architecture of PROTAC-Induced Ternary Complexes: A Comparative Structural Analysis
For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions within PROTAC-induced ternary complexes is paramount for the rational design of next-generation targeted protein degraders. This guide provides a comparative structural and functional analysis of ternary complexes formed by various PROTACs, with a focus on the well-characterized degrader MZ1, offering insights into the principles governing their formation, stability, and degradation efficacy.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, functioning by inducing the proximity of a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase, is the cornerstone of this process.[2][4] The structural and biophysical characteristics of this complex, including binding affinities and cooperativity, are critical determinants of a PROTAC's potency and selectivity.[5][6][7][8]
This guide will delve into the structural analysis of these crucial ternary complexes, comparing different PROTAC systems to highlight key determinants of successful degradation. While specific data for a "Conjugate 151" was not publicly available, we will utilize the extensively studied PROTAC MZ1 as a primary example and draw comparisons with other notable PROTACs to illustrate the principles of ternary complex formation and analysis.
Comparative Analysis of PROTAC Ternary Complexes
The stability and degradation efficiency of a PROTAC-mediated ternary complex are influenced by a multitude of factors, including the specific POI and E3 ligase involved, the chemical structure of the PROTAC (including the warhead, E3 ligase ligand, and linker), and the cooperativity of binding.[9][10][11]
Here, we compare the biophysical parameters of ternary complexes formed by different PROTACs targeting various proteins.
| PROTAC | Target Protein (POI) | E3 Ligase | Binary Affinity (PROTAC-POI, KD) | Binary Affinity (PROTAC-E3, KD) | Ternary Complex Affinity (KD) | Cooperativity (α) | Reference |
| MZ1 | Brd4BD2 | VHL | 1 nM (SPR), 4 nM (ITC) | 29 nM (SPR), 66 nM (ITC) | - | 15 - 26 | [12][13] |
| AT1 | Brd4BD2 | VHL | - | - | - | - | [14] |
| BRD-5110 | PPM1D | CRBN | 1 nM (SPR) | ~3 µM (SPR) | - | - | [12][13] |
| BTK PROTACs (1-9) | BTK | CRBN | Varied | Varied | - | < 1 (Negative) | [15] |
| ACBI1 | SMARCA2 | VHL | - | - | - | 26 | [8] |
| PROTAC 1 | SMARCA2 | VHL | - | - | - | 3.2 | [8] |
Key Observations:
-
Positive Cooperativity: MZ1 exhibits significant positive cooperativity in forming the ternary complex with Brd4BD2 and VHL, meaning the binding of one protein partner enhances the affinity for the other.[12][13] This is a desirable feature in PROTAC design.
-
Negative Cooperativity: In contrast, the studied BTK-targeting PROTACs showed negative cooperativity, indicating that the formation of the ternary complex is less favorable than the individual binary interactions.[15] Despite this, potent degradation was still achieved by optimizing linker length to reduce steric clashes.[15]
-
Binary Affinity vs. Degradation: The potency of a PROTAC does not always correlate directly with its binary binding affinities. For instance, a PROTAC with a higher ternary binding affinity, even with lower binary affinity, can be more effective at degrading the target protein.[14]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with the POI and the E3 ligase separately, which inhibits the formation of the productive ternary complex.[1][9][12][13] This phenomenon, known as the "hook effect," is an important consideration in dose-response studies.
Experimental Protocols for Ternary Complex Analysis
A variety of biophysical and structural biology techniques are employed to characterize PROTAC-induced ternary complexes.[4][12][13][16]
Biophysical Assays for Binding and Cooperativity
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[12][13][15]
-
Protocol Outline:
-
Immobilize one of the protein partners (e.g., the E3 ligase) on a sensor chip.
-
Flow the PROTAC over the surface to measure the binary interaction.
-
To measure ternary complex formation, flow the target protein, pre-incubated with the PROTAC, over the E3 ligase-functionalized surface.
-
Analyze the sensorgrams to determine association and dissociation rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D). Cooperativity can be calculated by comparing the affinities in the binary and ternary states.[5]
-
-
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (K_D).[12][13][17]
-
Protocol Outline:
-
For binary interactions, titrate the PROTAC into a solution containing either the POI or the E3 ligase.
-
For ternary complex formation, titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.
-
Fit the resulting thermograms to a suitable binding model to extract the thermodynamic parameters. Positive cooperativity is observed when the binding event is more favorable in the ternary context.[17]
-
-
-
Fluorescence Polarization (FP): FP assays are used to measure binding affinities in solution by monitoring changes in the polarization of a fluorescently labeled molecule upon binding to a larger protein.[14]
Structural Biology Techniques
-
X-ray Crystallography: This technique provides high-resolution atomic structures of the ternary complex, offering detailed insights into the protein-protein and protein-PROTAC interactions.[10][14][18][19] The first crystal structure of a PROTAC ternary complex (VHL:MZ1:BRD4BD2) was a landmark achievement in the field.[14]
-
Protocol Outline:
-
Co-crystallize the POI, E3 ligase, and PROTAC.
-
Collect X-ray diffraction data from the crystals.
-
Solve and refine the crystal structure to visualize the molecular interactions.
-
-
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is particularly useful for studying large and dynamic complexes that are difficult to crystallize.[20][21][22][23] It can provide structural information about different conformational states of the ternary complex.[20]
-
Protocol Outline:
-
Prepare a vitrified sample of the ternary complex.
-
Collect images using a transmission electron microscope.
-
Use image processing software to reconstruct a 3D model of the complex.
-
-
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC action and analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for PROTAC development and characterization.
Conclusion
The structural and biophysical analysis of PROTAC-induced ternary complexes is a cornerstone of modern drug discovery. By employing a suite of complementary techniques, researchers can gain a deep understanding of the molecular interactions that drive targeted protein degradation. The insights gleaned from studying well-characterized PROTACs like MZ1 provide a valuable framework for the rational design of novel degraders with improved potency, selectivity, and therapeutic potential. As the field continues to evolve, the detailed structural and functional characterization of these transient, yet critical, ternary complexes will remain a key driver of innovation in targeted protein degradation.
References
- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 17. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. X-ray studies on ternary complexes of maltodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 21. researchgate.net [researchgate.net]
- 22. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 23. Cryo-EM of a heterogeneous biochemical fraction elucidates multiple protein complexes from a multicellular thermophilic eukaryote - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VHL- and CRBN-Based Linkers for SMARCA2/4 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2 and SMARCA4, the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring mutations in these genes. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to induce the degradation of these key proteins. The choice of the E3 ubiquitin ligase—most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN)—recruited by the PROTAC is a critical design parameter that significantly influences the degrader's potency, selectivity, and overall pharmacological profile.
This guide provides a comparative analysis of VHL- and CRBN-based linkers for the degradation of SMARCA2 and SMARCA4, supported by experimental data from recent studies.
Data Presentation: VHL- vs. CRBN-Based SMARCA2/4 Degraders
The following tables summarize the performance of notable VHL- and CRBN-based PROTACs targeting SMARCA2 and SMARCA4. Direct head-to-head comparisons in the same experimental setting are limited in the literature; therefore, data is compiled from various sources and should be interpreted with consideration of the different cell lines and assay conditions.
Table 1: VHL-Recruiting SMARCA2/4 Degraders
| Compound | Target(s) | DC50 | Dmax | Cell Line | Key Features |
| ACBI2 | SMARCA2-selective | 1 nM (SMARCA2)[1][2] | >90% (SMARCA2) | RKO | Orally bioavailable, demonstrates in vivo efficacy.[1][3][4] |
| 32 nM (SMARCA4)[2] | |||||
| 1-13 nM (SMARCA2)[3] | NCI-H1568 | ||||
| A947 | SMARCA2-selective | 39 pM (SMARCA2)[5] | ~96% (SMARCA2 at 10 nM)[5] | SW1573 | Potent and selective SMARCA2 degrader.[5][6] |
| Arvinas/Genentech Cmpd [I] & [II] | SMARCA2 | <2.5 nM[7] | >75%[7] | SW-1573 | Potent VHL-based degraders.[7] |
| Prelude Cmpd | SMARCA2/4 | <0.1 µM[8] | >75%[8] | HeLa | Dual SMARCA2/4 degrader.[8] |
Table 2: CRBN-Recruiting SMARCA2/4 Degraders
| Compound | Target(s) | DC50 | Dmax | Cell Line | Key Features |
| Prelude Cmpd (Ex 17) | SMARCA2/4 | <0.1 µM[9] | >75%[9] | HeLa | Dual SMARCA2/4 degrader.[9] |
| Prelude Cmpd (Ex 6) | SMARCA2/4 | <0.1 nM[10] | >90%[10] | HeLa | Potent dual SMARCA2/4 degrader.[10] |
| YDR1 | SMARCA2-selective | 7.7 nM (average)[11] | Not specified | SMARCA4 mutant lung cancer cells | Orally bioavailable, selective for SMARCA2 over SMARCA4.[11][12] |
| YD54 | SMARCA2-selective | 3.5 nM (average)[11] | Not specified | SMARCA4 mutant lung cancer cells | Potent and selective SMARCA2 degrader.[11][12] |
| PRT3789 | SMARCA2-selective | Plasma DC50 of 21 nM[13] | Deep and sustained degradation in PBMCs[13][14] | In clinical development (Phase 1).[13][14] | First-in-class, highly selective SMARCA2 degrader.[13][14] |
Mandatory Visualization
Caption: Comparative signaling pathways of VHL- and CRBN-based PROTACs for SMARCA2/4 degradation.
Caption: Experimental workflow for comparing VHL- and CRBN-based SMARCA2/4 degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used to characterize SMARCA2/4 PROTACs.
Western Blot for SMARCA2/4 Degradation
Objective: To quantify the reduction in SMARCA2 and SMARCA4 protein levels following PROTAC treatment.
Materials:
-
Cancer cell lines (e.g., RKO, HeLa, SW1573)
-
PROTAC compounds (VHL- and CRBN-based) and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with a dose-response of the PROTACs or vehicle control for a specified time (e.g., 4, 18, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
HiBiT-Based Lytic Protein Degradation Assay
Objective: To provide a quantitative, high-throughput method for determining degrader compound efficacy (DC50 and Dmax).[15][16][17]
Materials:
-
CRISPR/Cas9-engineered cell line with an 11-amino-acid HiBiT tag on the endogenous SMARCA2 or SMARCA4.[15]
-
LgBiT protein
-
Lytic buffer and substrate
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Plate the HiBiT-tagged cells in white, opaque-walled plates.
-
Compound Treatment: Add serial dilutions of the PROTACs to the cells.
-
Incubation: Incubate for the desired time period.
-
Lysis and Detection: Add the lytic detection reagent containing LgBiT protein and lytic substrate.[15]
-
Measurement: After a short incubation to allow for cell lysis and signal stabilization, measure the luminescence.[15]
-
Data Analysis: The decrease in luminescent signal corresponds to the degradation of the HiBiT-tagged protein. Calculate DC50 and Dmax from the dose-response curve.[15]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (E3 ligase:PROTAC:Target Protein).[18][19]
Materials:
-
Recombinant purified proteins: SMARCA2/4 bromodomain (e.g., GST-tagged), E3 ligase complex (VHL or CRBN, e.g., His-tagged).[19]
-
PROTAC compounds
-
TR-FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody).[19]
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Protocol:
-
Reagent Preparation: Prepare solutions of the proteins, antibodies, and PROTACs in assay buffer.
-
Assay Plate Setup: In a microplate, add the recombinant proteins and the serially diluted PROTAC compounds.
-
Antibody Addition: Add the donor and acceptor antibodies.
-
Incubation: Incubate the plate at room temperature to allow for complex formation.
-
Measurement: Measure the TR-FRET signal. An increase in the signal indicates the proximity of the donor and acceptor due to the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).
Cellular Ubiquitination Assay (Immunoprecipitation-Western Blot)
Objective: To confirm that PROTAC-induced degradation is mediated by ubiquitination of the target protein.
Materials:
-
Cell lysates from PROTAC-treated cells
-
Antibody against the target protein (SMARCA2 or SMARCA4) for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blot detection
-
Proteasome inhibitor (e.g., MG132) as a positive control
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, with or without a proteasome inhibitor. Lyse the cells.
-
Immunoprecipitation: Incubate the cell lysates with the anti-SMARCA2/4 antibody, followed by incubation with Protein A/G beads to pull down the target protein and its binding partners.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Detection: Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2/4. An increase in the ubiquitination signal in PROTAC-treated samples confirms the mechanism of action.
Cell Viability Assay
Objective: To assess the effect of SMARCA2/4 degradation on cell proliferation and determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines
-
PROTAC compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with a dose-response of the PROTACs.
-
Incubation: Incubate for a prolonged period (e.g., 72 hours or longer).
-
Measurement: Add the cell viability reagent and measure the signal (luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arvinas and Genentech discover new SMARCA2 degradation inducers | BioWorld [bioworld.com]
- 8. Prelude Therapeutics presents new SMARCA2 or SMARCA4 degradation inducers for cancer | BioWorld [bioworld.com]
- 9. Prelude Therapeutics describes new SMARCA2 and SMARCA4 degradation inducers | BioWorld [bioworld.com]
- 10. New PROTACs revealed in Prelude Therapeutics patent | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Prelude Therapeutics Presents New Data from SMARCA Degrader Portfolio at the 36th EORTC-NCI-AACR Symposium - Prelude Therapeutics [investors.preludetx.com]
- 14. Prelude Therapeutics Presents Preclinical Data on First-in-Class SMARCA2 and Selective KAT6A Degraders at AACR Annual Meeting | Nasdaq [nasdaq.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. Target Degradation [promega.com]
- 17. promega.com [promega.com]
- 18. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. | Broad Institute [broadinstitute.org]
- 19. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of E3 Ligase Ligand-linker Conjugate 151: A Procedural Guide
For immediate release: Researchers and laboratory personnel now have access to a comprehensive guide on the proper handling and disposal of E3 Ligase Ligand-linker Conjugate 151, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). Given the novel nature of such compounds, adherence to strict safety protocols is paramount to ensure personal and environmental safety. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this guide leverages safety and disposal procedures from a closely related compound, "E3 Ligase Ligand-linker Conjugate 116," to provide essential operational guidance.[1]
PROTACs are a revolutionary class of molecules that utilize the cell's own "trash disposal" system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[2][3][4] These bifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[3][5][6][7] The E3 ligase then tags the target protein for degradation by the proteasome.[2][3] this compound is a crucial building block in the synthesis of these targeted protein degraders.[5][6][8][9]
Immediate Safety and Handling Protocols
Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following procedures are based on the Safety Data Sheet for the analogous "E3 Ligase Ligand-linker Conjugate 116".[1]
Personal Protective Equipment (PPE): Always handle the conjugate in a well-ventilated area.[1] Wear suitable protective clothing, including chemical-impermeable gloves, and avoid contact with skin and eyes.[1]
In Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1] Remove all sources of ignition and evacuate personnel to safe areas.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Proper Disposal Procedures
Discharge of this compound into the environment must be strictly avoided.[1] All waste material should be collected and disposed of according to local, state, and federal regulations for chemical waste.
Waste Collection and Disposal:
-
Collect Waste: Keep the chemical in suitable, closed containers labeled for disposal.[1]
-
Arrange Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the material.
-
Follow Regulations: Ensure that the disposal method is in accordance with all applicable laws and regulations.[1]
Experimental Workflow: Synthesis of a PROTAC using an E3 Ligase Ligand-linker Conjugate
The primary application of this compound is in the synthesis of PROTACs. The following is a generalized experimental workflow for this process.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized PROTAC molecule works by hijacking the cell's natural protein degradation machinery. The following diagram illustrates this signaling pathway.
References
- 1. targetmol.com [targetmol.com]
- 2. PROTACs And Molecular Glues Rethinking What Is Possible [drugdiscoveryonline.com]
- 3. PROTACs and Molecular Glues [astrazeneca.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 7. PROTACs and Molecular Glues by Molport [molport.com]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. caymanchem.com [caymanchem.com]
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 151
Essential Safety and Handling Guide for E3 Ligase Ligand-linker Conjugate 151
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling this compound. The guidance herein is compiled from established safety protocols for similar chemical compounds, specifically Proteolysis Targeting Chimeras (PROTACs) and their building blocks. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general laboratory best practices for handling research chemicals of this class.[1]
Compound Information
| Property | Value |
| Molecular Formula | C₃₁H₄₀N₆O₄S |
| Molecular Weight | 592.75 |
| Description | A specialized compound for the synthesis of PROTAC SMARCA2/4 degrader-36.[2] |
| Storage | Store at -20°C for long-term stability.[3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.[1] The following table summarizes the recommended PPE based on general laboratory safety standards for chemical compounds.[4][5]
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents skin contact with the compound.[4] |
| Body Protection | Laboratory coat.[1] | Protects clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[1] | Minimizes inhalation of any dust or aerosols. |
Operational Plan: Handling and First Aid
Proper handling procedures are critical to ensure personnel safety. The following table outlines immediate first aid measures in case of exposure.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Disposal Plan
All waste materials, including empty vials, contaminated gloves, and other disposable items, should be considered chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Experimental Workflow and Methodologies
This compound is an intermediate used in the synthesis of PROTACs.[2] The general workflow for utilizing this conjugate to achieve targeted protein degradation is outlined below.
Caption: General workflow for PROTAC synthesis and subsequent cell-based protein degradation assay.
Experimental Protocol: Western Blot for Protein Degradation
The following is a generalized protocol for assessing the degradation of a target protein (e.g., SMARCA2/4) after treatment with a PROTAC synthesized from Conjugate 151.
-
Cell Culture and Treatment :
-
Seed appropriate cancer cells (e.g., SMARCA4 deficient) in 6-well plates and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the synthesized PROTAC in cell culture medium to achieve the desired final concentrations.[1] Include a vehicle control (e.g., DMSO).[1]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.[1]
-
Incubate the cells for a predetermined time (e.g., 24, 48, 72 hours).
-
-
Cell Lysis :
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., SMARCA2 or SMARCA4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
-
Data Analysis :
Mechanism of Action: PROTAC-Induced Protein Degradation
The synthesized PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein via the ubiquitin-proteasome system.[6][7]
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. E3 Ligase Ligand-linker Conjugate 141_TargetMol [targetmol.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com.au [westlab.com.au]
- 6. Restraining the power of Proteolysis Targeting Chimeras in the cage: A necessary and important refinement for therapeutic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
